Product packaging for Choline chloride C-11(Cat. No.:CAS No. 87591-54-6)

Choline chloride C-11

Cat. No.: B1255099
CAS No.: 87591-54-6
M. Wt: 138.62 g/mol
InChI Key: SGMZJAMFUVOLNK-ULWFUOSBSA-M
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Description

Significance of Choline (B1196258) Metabolism in Cellular Processes and Disease Research

Choline is a fundamental nutrient that plays a multifaceted role in the body. It is essential for the synthesis of phospholipids (B1166683), such as phosphatidylcholine and sphingomyelin (B164518), which are critical components of all cell membranes. nih.govresearchgate.netnih.gov This structural role is particularly crucial for rapidly proliferating cells, including cancer cells, which have a high demand for new membrane synthesis. wikipedia.orgnih.gov

Beyond its structural importance, choline is a precursor to the neurotransmitter acetylcholine (B1216132), which is vital for nerve function and cholinergic neurotransmission. nih.govresearchgate.netimrpress.com Furthermore, through its metabolite betaine (B1666868), choline contributes to methylation reactions, which are essential for epigenetic regulation and the synthesis of S-adenosylmethionine, a universal methyl donor involved in DNA, protein, and lipid methylation. nih.govimrpress.com

Disruptions in choline metabolism have been implicated in a range of diseases. Altered choline metabolism is a hallmark of many cancers, which exhibit increased uptake and utilization of choline to support their rapid growth. nih.govopenmedscience.com In neurodegenerative diseases like Alzheimer's, impaired cholinergic activity is a key feature. wikipedia.orgmdpi.com Choline metabolism is also linked to conditions such as nonalcoholic fatty liver disease (NAFLD) and cardiovascular disease. imrpress.comimrpress.comnih.gov The central role of choline in these diverse pathological states makes it a valuable target for diagnostic imaging.

Rationale for Carbon-11 (B1219553) Radiolabeling in Preclinical Imaging Research

The use of Carbon-11 for radiolabeling in preclinical imaging, especially with PET, offers several distinct advantages. PET is a highly sensitive technique that allows for the non-invasive study of physiological, metabolic, and molecular pathways in living organisms. acs.org

The key advantages of using Carbon-11 include:

Biological Equivalence: Since carbon is a fundamental component of virtually all organic molecules, replacing a stable carbon atom with C-11 does not alter the biological or chemical properties of the molecule being studied. acs.orgnih.govmdpi.com This ensures that the radiotracer behaves identically to its non-radioactive counterpart in the body.

High Sensitivity: PET imaging can detect picomolar concentrations of radiotracers, providing a highly sensitive method for observing biochemical processes in real-time. ketteringhealth.org

Short Half-Life: Carbon-11 has a short half-life of approximately 20.4 minutes. wikipedia.orgmdpi.comfrontiersin.org This allows for multiple imaging sessions in the same subject on the same day, enabling dynamic studies and the evaluation of therapeutic interventions over a short period. mdpi.com The short half-life also results in a lower radiation dose to the subject compared to longer-lived isotopes. mayoclinic.org

Versatility: The ubiquity of carbon in biologically active compounds makes C-11 a versatile radionuclide for labeling a wide array of molecules to study diverse biological targets and pathways. frontiersin.org

These characteristics make C-11 an ideal radionuclide for preclinical research, allowing scientists to gain detailed insights into disease mechanisms and the efficacy of potential new therapies.

Scope and Academic Focus of Choline Chloride C-11 Investigation

The academic and research focus on this compound is primarily centered on its application as a PET tracer for in vivo imaging of cellular proliferation. evitachem.com A significant area of investigation has been in oncology, where the increased uptake of choline by cancer cells allows for their detection and monitoring. wikipedia.orgopenmedscience.com

Key research areas include:

Oncology: C-11 choline PET has been extensively studied for the detection and staging of various cancers, including prostate cancer, brain tumors (gliomas), and breast cancer. wikipedia.orgopenmedscience.com Research focuses on its ability to identify primary tumors, detect recurrence, and assess the response to therapy. openmedscience.comajronline.org For instance, in prostate cancer, C-11 choline PET has shown high sensitivity and specificity for detecting recurrent disease, particularly when other imaging modalities are inconclusive. nih.govajronline.org

Neurology: While initial studies in Alzheimer's disease did not reveal a specific pharmacokinetic pattern, research continues to explore the role of choline metabolism in various neurological disorders. wikipedia.orgmdpi.com

Methodology and Radiochemistry: A portion of the academic focus is on improving the synthesis and production of C-11 choline to enhance its radiochemical yield and purity for clinical and preclinical use. researchgate.net

The overarching goal of these investigations is to leverage the unique properties of this compound to improve the understanding, diagnosis, and management of complex diseases.

Research Findings on this compound in Preclinical Imaging

Research AreaKey FindingsSupporting Evidence
Oncology (Prostate Cancer) High sensitivity and specificity for detecting recurrent prostate cancer, especially in cases of biochemical recurrence. ajronline.orgStudies have shown C-11 choline PET/CT to have a sensitivity of 73% and specificity of 88% for detecting clinically suspected recurrent prostate cancer in post-surgical patients. ajronline.org
Oncology (Brain Tumors) Superior to FDG-PET for delineating brain tumors due to low choline uptake in healthy brain tissue. wikipedia.orgBrain tumors have been found to have over 10 times the uptake of C-11 choline compared to surrounding healthy brain tissue. wikipedia.org
Oncology (Breast Cancer) Potential in detecting breast cancer lesions and differentiating between malignant and benign lesions. openmedscience.comStudies indicate that the radiotracer can help in monitoring the response of breast cancer to treatment. openmedscience.com
Parathyroid Imaging High sensitivity for the localization of abnormal parathyroid glands (adenomas). mayoclinic.orgC-11 choline PET/CT demonstrated 100% sensitivity for detecting abnormal parathyroid glands in a study. mayoclinic.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14ClNO B1255099 Choline chloride C-11 CAS No. 87591-54-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Choline is incorporated into phosphatidylcholine which is a major membrane phospholipid in mammalian cells. The use of choline C11 is based on the knowledge that malignant tumors with increased cellular proliferation take up more choline when compared with normal cells for the formation of cellular membranes. The increased uptake of choline is explained by its use as a substrate in phospholipid synthesis in cell membranes, transmembrane signaling, and lipid and cholesterol transport and metabolism.

CAS No.

87591-54-6

Molecular Formula

C5H14ClNO

Molecular Weight

138.62 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(111C)methylazanium;chloride

InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1-1;

InChI Key

SGMZJAMFUVOLNK-ULWFUOSBSA-M

SMILES

C[N+](C)(C)CCO.[Cl-]

Isomeric SMILES

C[N+](C)([11CH3])CCO.[Cl-]

Canonical SMILES

C[N+](C)(C)CCO.[Cl-]

Other CAS No.

87591-54-6

solubility

Soluble

Origin of Product

United States

Radiochemical Synthesis and Production Methodologies for Choline Chloride C 11

Production of Carbon-11 (B1219553) ([¹¹C]) Radionuclide

The foundational step in the synthesis of [¹¹C]Choline chloride is the production of the short-lived radionuclide, Carbon-11 (¹¹C), which has a half-life of approximately 20.4 minutes. encyclopedia.pub This necessitates rapid and efficient production and synthesis processes. encyclopedia.pubnih.gov

Cyclotron-Based ¹¹C-CO₂ Generation and Trapping

The most common method for producing ¹¹C is through the bombardment of a nitrogen-14 (¹⁴N) target with protons in a medical cyclotron. openmedscience.comresearchgate.net This nuclear reaction, specifically the ¹⁴N(p,α)¹¹C reaction, is the standard for generating ¹¹C for PET radiopharmaceuticals. encyclopedia.pubunm.edu The target typically consists of nitrogen gas (N₂) containing a small amount of oxygen (O₂), usually around 0.1-0.5%. encyclopedia.pubunm.edu The presence of oxygen facilitates the formation of [¹¹C]carbon dioxide ([¹¹C]CO₂), the primary chemical form of the radionuclide produced. openmedscience.comunm.edu

Alternatively, adding hydrogen to the nitrogen gas target can produce [¹¹C]methane ([¹¹C]CH₄). openmedscience.comresearchgate.net However, for the synthesis of many ¹¹C-labeled compounds, including [¹¹C]Choline, [¹¹C]CO₂ is the preferred starting material. researchgate.net The proton beams used in the cyclotron typically have energies ranging from 11 to 17 MeV to optimize the production of ¹¹C. openmedscience.com

Once produced, the gaseous [¹¹C]CO₂ is transferred from the cyclotron target to a radiochemistry laboratory. unm.edu Trapping of the [¹¹C]CO₂ is a critical step and is often accomplished using molecular sieves or cryogenic methods involving liquid nitrogen. researchgate.net The trapped [¹¹C]CO₂ can then be released by heating for subsequent chemical reactions. researchgate.net

Conversion to [¹¹C]Methyliodide ([¹¹C]CH₃I) or [¹¹C]Methyltriflate

While [¹¹C]CO₂ can be used directly in some syntheses, for [¹¹C]Choline production, it is typically converted into a more reactive methylating agent. nih.gov The most widely used of these is [¹¹C]methyl iodide ([¹¹C]CH₃I). researchgate.net Two primary methods exist for this conversion: the "wet method" and the "gas-phase method."

The wet method involves the reduction of [¹¹C]CO₂ to [¹¹C]methanol using a reducing agent like lithium aluminum hydride (LiAlH₄). d-nb.infosnmjournals.org The resulting [¹¹C]methanol is then reacted with hydroiodic acid (HI) to produce [¹¹C]CH₃I. d-nb.infosnmjournals.org

The gas-phase method , which often leads to higher specific activity, involves the conversion of [¹¹C]CO₂ to [¹¹C]CH₄, followed by a gas-phase reaction with iodine (I₂) at high temperatures (around 720°C) to form [¹¹C]CH₃I. gehealthcare.comingentaconnect.comqucosa.de Automated synthesis modules, such as the GE TRACERlab™ FX series, often utilize this gas-phase methodology. gehealthcare.comresearchgate.net

Another potent methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf), can be synthesized from [¹¹C]CH₃I. This is achieved by passing [¹¹C]CH₃I over a column containing silver triflate at an elevated temperature, typically around 200°C. nih.govscispace.com [¹¹C]Methyl triflate is known to be more reactive than [¹¹C]methyl iodide in many reactions. scispace.com

Precursor Compounds for Choline (B1196258) Chloride C-11 Synthesis

The selection of an appropriate precursor is crucial for the successful and efficient synthesis of [¹¹C]Choline.

Dimethylethanolamine (DMAE) as a Key Substrate

The primary precursor for the synthesis of [¹¹C]Choline is 2-dimethylaminoethanol (DMAE). d-nb.infonih.gov DMAE serves as the substrate that will be N-methylated with the ¹¹C-labeled methyl group to form the quaternary ammonium (B1175870) structure of choline. d-nb.info In many synthesis protocols, DMAE not only acts as the precursor but can also function as the reaction solvent and base. d-nb.info

Radiosynthesis Pathways of [¹¹C]Choline

The final step in the production of [¹¹C]Choline involves the radiolabeling of the precursor compound.

N-Methylation Reactions with [¹¹C]CH₃I or [¹¹C]Methyltriflate

The core reaction in the synthesis of [¹¹C]Choline is the N-methylation of DMAE. This is an S_N2 reaction where the nitrogen atom of DMAE acts as a nucleophile, attacking the electrophilic ¹¹C-labeled methyl group of either [¹¹C]methyl iodide or [¹¹C]methyl triflate. d-nb.info

The reaction can be carried out in a solution with DMAE dissolved in a solvent like ethanol (B145695) or by using neat DMAE. researchgate.netnih.gov A significant advancement in the synthesis methodology is the use of solid-phase extraction (SPE) cartridges for both the reaction and purification. d-nb.infonih.gov In this "on-column" method, DMAE is loaded onto a cation-exchange cartridge (e.g., Sep-Pak Accell Plus CM). d-nb.infoqucosa.de The gaseous [¹¹C]CH₃I is then passed through the cartridge, where it reacts with the immobilized DMAE to form [¹¹C]Choline. snmjournals.orgqucosa.de

This on-column technique offers several advantages, including simplified purification. Unreacted DMAE and byproducts can be washed away with a solvent like ethanol, while the desired [¹¹C]Choline product is retained on the cartridge due to its positive charge. nih.govtermedia.pl The final [¹¹C]Choline chloride is then eluted from the cartridge with a saline solution. d-nb.infotermedia.pl This method has been shown to produce high radiochemical yields and purity. researchgate.netresearchgate.net

Table 1: Comparison of [¹¹C]Choline Synthesis Methods

Synthesis MethodMethylating AgentPrecursorTypical Radiochemical Yield (Decay Corrected)Key Features
Solution Phase[¹¹C]CH₃IDMAE in solvent (e.g., DMF, ethanol)~20% (in DMF)Traditional method, requires subsequent purification. nih.gov
"Green" Chemistry Approach[¹¹C]CH₃IDMAE in ethanolVariableEliminates the use of more toxic solvents like DMF. nih.gov
On-Column Solid Phase[¹¹C]CH₃IDMAE on cation-exchange cartridge65% - >80%Combines reaction and purification, high efficiency, reduced synthesis time. d-nb.infonih.govresearchgate.netresearchgate.net
Microfluidic Synthesis[¹¹C]CH₃IDMAE>60%Precise control of reactants, reduced synthesis time, suitable for dose-on-demand. mdpi.comdiva-portal.org

Reaction Conditions and Optimization Strategies

The N-methylation of 2-(dimethylamino)ethanol (DMAE) with [¹¹C]methyl iodide is the core reaction in [¹¹C]choline synthesis. d-nb.inforesearchgate.net Optimization of this reaction is critical for maximizing the radiochemical yield (RCY) and purity while minimizing synthesis time. nih.gov Various strategies have been developed, moving from traditional solvent-based methods to more efficient and cleaner approaches.

Initially, the reaction was often performed with DMAE dissolved in solvents like dimethylformamide (DMF). nih.govtermedia.pl However, DMF is a class 2 solvent that poses technical difficulties, including its potential presence as a residual solvent in the final product. nih.govtermedia.pl This has led to the development of optimized methods to reduce or eliminate its use.

Two primary alternative strategies are the "green chemistry" approach and the "solid-phase" or "dry" synthesis. nih.govnih.gov

Green Chemistry Method: This approach replaces DMF with a more environmentally friendly solvent like ethanol. nih.govtermedia.pl The precursor, DMAE, is dissolved in ethanol for the reaction. termedia.pl

Solid-Phase Method: In this technique, the reaction occurs on a solid support. DMAE is loaded onto a cartridge, and the gaseous [¹¹C]CH₃I is passed through it. nih.govqucosa.de This method can completely eliminate the need for solvents like DMF in the reaction step. nih.govresearchgate.net

Optimization efforts focus on parameters such as precursor amount, reaction time, and temperature. Research shows that reducing the amount of DMAE precursor can still result in high yields, which is economically beneficial. nih.govmdpi.com For instance, an improved automated synthesis established that using 60 µL of DMAE without a solvent at room temperature could produce radiochemical yields higher than 80% in 20 minutes. nih.gov Another study found that optimizing precursor loading conditions on a microfluidic cassette allowed for a high RCY of 60% even after reducing the DMAE volume significantly. mdpi.com The solid-phase synthesis has proven particularly effective, yielding a high radiochemical yield of 65% ±3% in a short production time of 12 minutes. nih.govnih.govresearchgate.net

Comparison of Optimized [¹¹C]Choline Synthesis Methods
ParameterGreen Chemistry (Ethanol) MethodSolid Phase MethodDMF Method (Baseline)
Solvent EthanolNone (Dry)Dimethylformamide (DMF)
Amount of DMAE 10 µl (dissolved in EtOH)Up to 500 µl (on HLB cartridge)10 µl (dissolved in DMF)
Amount of DMF Not usedNot used200 µl per run
Synthesis/Reformulation Time 17 min12 min17 min
Radiochemical Yield (RCY) -65% ±3%20%

Data sourced from Contemporary Oncology (Pozn), 2018. nih.govtermedia.pl

Automated Synthesis Modules and Systems

To ensure radiation safety and achieve the rapid, reproducible production required by the short half-life of carbon-11, the synthesis of [¹¹C]choline is almost universally performed using automated modules. nih.govnih.gov These computer-controlled systems handle the entire process from the conversion of [¹¹C]CO₂ to the final purified product. nih.govnih.gov

Automated synthesis systems for [¹¹C]choline are typically installed in shielded hot cells to protect operators from radiation. nih.gov They are often composed of several interconnected units. A common configuration involves a module for producing the [¹¹C]methyl iodide precursor, which is then transferred to a second module for the reaction and purification steps. nih.govnih.govqucosa.de

Examples of commercially available and custom-built modules include:

Bioscan modules: These can include a MeI-PLUS™ unit for [¹¹C]CH₃I synthesis and a ReFORM-PLUS™ unit where the methylation reaction, isolation, and purification occur. nih.govnih.gov The [¹¹C]CO₂ from the cyclotron is first trapped and converted to [¹¹C]CH₃I in the MeI-PLUS™ unit. nih.gov This is then distilled into the ReFORM-PLUS™ unit containing the DMAE precursor for the final reaction. nih.gov

Tracerlab Modules: The GE Tracerlab FXC or FX C Pro modules are also widely used. d-nb.infoqucosa.de These can be set up for gas-phase iodination of [¹¹C]methane to produce [¹¹C]CH₃I, which is then used for the labeling reaction. qucosa.de

Microfluidic Systems: More recent advancements include the use of microfluidic, cassette-based modules like the iMiDEV™. mdpi.com These systems use microreactors and precise flow control to improve reaction efficiency and reduce precursor consumption. mdpi.com

The implementation involves loading the precursor (e.g., DMAE dissolved in a solvent or loaded onto a cartridge) into the appropriate part of the module. nih.govqucosa.de The system then automatically manages the transfer of reagents, heating, cooling, and final purification steps. nih.gov

Automated systems are crucial for achieving high efficiency and reproducibility in [¹¹C]choline production. nih.gov Optimization of the automated process parameters leads to high radiochemical yields and sufficient activity for multiple patient doses from a single production run. d-nb.infonih.gov

Studies have demonstrated the high efficiency of these systems. An optimized, solvent-free automated synthesis reported radiochemical yields higher than 80% and produced activities of 30.0 ± 5.6 GBq within 20 minutes. nih.govresearchgate.net An automated method developed on a custom-built module reported a radiochemical yield of 80% (decay corrected), sufficient for 5-6 patient doses. d-nb.info Even with the challenges of a short half-life, the entire process of production, isolation, and purification can be completed within 20-25 minutes. nih.govqucosa.denih.gov This speed is critical to minimize decay-related losses. nih.gov The use of microfluidic systems has also shown high efficiency, with radiochemical yields of over 60% in approximately 20 minutes. mdpi.com

Performance of Various Automated [¹¹C]Choline Synthesis Methods
Automated System/MethodSynthesis TimeRadiochemical Yield (RCY)Final Activity/YieldRadiochemical Purity
Solvent-Free, Tefzel Tube 20 min>80%30.0 ± 5.6 GBq>99%
Home-made Module (On-line Methylation) 20 min80% (decay corrected)Up to 11.1 GBq>99%
Tracerlab FXC & GPF-101 25 min-6.6 GBq (uncorrected)>99%
Microfluidic iMiDEV™ ~24 min66% ±2%->99%
Bioscan ReFORM PLUS™ (Solid Phase) 12 min65% ±3%--

Data compiled from multiple research sources. d-nb.infonih.govqucosa.deresearchgate.netmdpi.com

Design and Implementation of Automated Synthesis Apparatuses

Purification and Quality Control Methodologies

Following the synthesis reaction, the [¹¹C]choline must be rigorously purified to remove unreacted precursors, reagents, and byproducts. nih.gov Quality control testing is then performed to ensure the final product is safe and effective for clinical use. snmjournals.org

Solid-phase extraction (SPE) is the standard method for purifying [¹¹C]choline, offering a simpler and more easily automated alternative to older, more complex HPLC purification techniques. d-nb.info The technique relies on the fact that [¹¹C]choline is a cation. researchgate.net

The purification process generally involves the following steps:

The reaction mixture is passed through a cation exchange SPE cartridge, such as a Sep-Pak Accell Plus CM or a Sep-Pak Light Accell Plus CM. nih.govnih.govd-nb.info

The positively charged [¹¹C]choline is trapped on the solid-phase resin of the cartridge. nih.govresearchgate.net

The cartridge is then washed with solvents like ethanol and water to remove unreacted, non-ionic components such as residual DMAE and [¹¹C]CH₃I. nih.govd-nb.infotermedia.pl

Finally, the purified [¹¹C]choline is eluted (released) from the cartridge using a sterile 0.9% saline solution. nih.govd-nb.info The eluate is passed through a 0.22-μm sterile filter into a sterile collection vial. nih.govd-nb.info

In some methods, two cartridges are used in series. For example, a reversed-phase Sep-Pak C18 cartridge can be used as the solid support for the reaction, followed by an in-line cation-exchange Sep-Pak Accell Plus CM for purification. d-nb.info However, simplified methods using only a single CM Sep-Pak for both the reaction and purification have been developed to reduce potential contamination. qucosa.deresearchgate.net

Chromatographic techniques are essential for validating the identity and purity of the final [¹¹C]choline product. nih.gov High-Pressure Liquid Chromatography (HPLC) or High-Pressure Ion Chromatography (HPIC) systems are used to confirm radiochemical purity and quantify chemical impurities like residual DMAE. termedia.plsnmjournals.orgsnmjournals.org

A typical analytical setup includes:

A chromatography system: Such as a DIONEX Ultimate 3000. termedia.pl

A column: Cation exchange or trimode silica (B1680970) columns are common. Examples include the IC-PAK M/D cation column, Acclaim® Trinity™ P1 column, or an X-Bridge C18 column. nih.govsnmjournals.orgresearchgate.net

Detectors: A combination of detectors is used. A UV detector helps identify and quantify chemical compounds, while a radioactivity detector (e.g., scintillation detector) specifically detects the [¹¹C]choline. termedia.plresearchgate.net

Validation studies using these methods confirm that the automated synthesis and purification processes consistently produce [¹¹C]choline with very high radiochemical purity, often greater than 99%. d-nb.infonih.govsnmjournals.org For example, one HPIC validation method confirmed the identity of [¹¹C]choline with a retention time of 9.63 ± 0.01 minutes and showed radiochemical purities exceeding 99% across multiple batches. snmjournals.org Another HPIC method showed >99% radiochemical purity with a retention time of 8.26 minutes. snmjournals.org These quality control tests ensure that the concentration of the DMAE precursor is below established limits, which is crucial for the quality of the final product. nih.govsnmjournals.org

Radionuclidic Purity Assessment

The radionuclidic purity of Carbon-11 (¹¹C) Choline Chloride is a critical quality control parameter, ensuring that the radioactivity of the final product originates almost exclusively from the decay of ¹¹C. The assessment of radionuclidic purity involves methods to identify and quantify the presence of any other radioactive isotopes.

The primary methods for determining the radionuclidic purity of ¹¹C-Choline are half-life measurement and gamma-ray spectroscopy. nih.govsemanticscholar.org These techniques provide a comprehensive analysis of the radioactive components in the sample.

Half-Life Measurement:

The half-life of a radionuclide is a unique and constant characteristic. For ¹¹C, the accepted half-life is approximately 20.4 minutes. nih.goviba-radiopharmasolutions.commdpi.comsnmmi.org Measurement of the decay of radioactivity over time serves as a fundamental method to confirm the identity of the radionuclide.

The process involves measuring the activity of the sample at sequential time points using a dose calibrator. nih.gov The half-life can then be calculated using the decay formula. A measured half-life within a narrow range of the accepted value, typically between 19.9 and 20.9 minutes, confirms the identity of the nuclide as ¹¹C. iaea.org Any significant deviation from this value would suggest the presence of other radionuclides with different half-lives. semanticscholar.org

Gamma-Ray Spectroscopy:

Gamma-ray spectroscopy is a powerful technique used to identify and quantify gamma-emitting radionuclides. For positron-emitting isotopes like ¹¹C, the annihilation of positrons with electrons produces two gamma photons with a characteristic energy of 511 keV. nih.gov The detection of this specific energy peak is a key indicator of the presence of ¹¹C.

High-purity germanium (HPGe) detectors are commonly employed for this analysis due to their excellent energy resolution. nih.govnih.govtermedia.pl The final product sample is analyzed after a sufficient decay period (e.g., one or two days after synthesis) to allow the short-lived ¹¹C to decay, making any longer-lived radionuclidic impurities more detectable. nih.govscitechnol.com The spectrum is typically acquired over an extended period, such as 180 minutes, to achieve a good signal-to-noise ratio. nih.govscitechnol.com The analysis of the gamma spectrum can identify and quantify any radionuclidic impurities, with acceptance criteria often set at less than 0.1% of the total radioactivity. nih.gov

A combination of half-life measurement and gamma-ray spectroscopy provides a robust assessment of the radionuclidic purity of ¹¹C-Choline, ensuring the quality and safety of the radiopharmaceutical for its intended use. semanticscholar.org

Table of Research Findings on Radionuclidic Purity Assessment of ¹¹C-Choline

ParameterMethodInstrumentKey FindingsAcceptance CriteriaReference
Radionuclide Identification Half-Life MeasurementDose CalibratorMeasured half-life of 20.3 ± 0.1 minutes uniquely identifies Carbon-11.19.9 – 20.9 minutes nih.goviaea.org
Radionuclide Identification Gamma-Ray SpectroscopyGamma Spectrometer with HPGe DetectorDetection of 511 keV and 1022 keV sum peaks confirms positron decay.Presence of 511 keV peak. nih.gov
Radionuclidic Purity Gamma-Ray SpectroscopyGamma Spectrometer with HPGe DetectorRadionuclide content determined to be below 0.1%.< 0.1% nih.gov
Radionuclide Purity Half-Life Measurement & Gamma-Ray SpectroscopyDose Calibrator & Gamma SpectrometerCombination provides the best assurance of identity and purity.Not specified semanticscholar.org

Fundamental Biological Mechanisms and Metabolic Pathways in Choline Chloride C 11 Research

Choline (B1196258) Transport Systems in Research Models

The entry of choline into a cell is a critical first step, mediated by a sophisticated network of transport proteins. Since choline is a water-soluble quaternary ammonium (B1175870) ion, it requires these transporters to cross the cell membrane. mdpi.com Research has identified three primary families of choline transporters, each with distinct characteristics. mdpi.comebm-journal.org

High-Affinity Choline Transporters (CHT1)

Primarily expressed in cholinergic neurons, high-affinity choline transporters (CHT1), also known as SLC5A7, are crucial for the synthesis of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov A key characteristic of CHT1 is its dependence on sodium (Na+) and chloride (Cl−) ions to transport choline into the cell. nih.govd-nb.info This transporter is highly sensitive to inhibition by hemicholinium-3 (B1673050) (HC-3). mdpi.comjneurosci.org The uptake of choline via CHT1 is considered the rate-limiting step in acetylcholine production. nih.govjneurosci.org

Choline Transporter-Like Proteins (CTL1-5) and Organic Cation Transporters (OCTs)

The choline transporter-like (CTL) family, encoded by the SLC44A1-5 genes, consists of five members (CTL1-5). mdpi.comguidetopharmacology.org These transporters are ubiquitously distributed throughout various tissues. mdpi.comguidetopharmacology.org CTL1, the most predominant member, is a Na+-independent transporter with an intermediate affinity for choline. guidetopharmacology.orgbiomolther.org It is found on the plasma membrane, where it facilitates the transport of extracellular choline, and also on the mitochondrial membrane. mdpi.comguidetopharmacology.orgbiomolther.org CTL2 has also been identified as a choline transporter and is localized to the endoplasmic reticulum and mitochondria. mdpi.combiomolther.org

Organic cation transporters (OCTs), part of the SLC22A family, represent a group of polyspecific transporters that handle a wide range of cationic compounds, including choline. mdpi.comresearchgate.netnih.gov OCT1 and OCT2, in particular, are known to transport choline with low affinity. mdpi.com These transporters are prominently expressed in the liver and kidneys. mdpi.comresearchgate.net

Interactive Table 1: Characteristics of Choline Transport Systems

Transporter FamilyKey MembersAffinity for CholineNa+ DependenceKey Characteristics
High-Affinity Choline TransportersCHT1 (SLC5A7)HighDependentPrimarily in cholinergic neurons, for acetylcholine synthesis. mdpi.comnih.gov
Choline Transporter-Like ProteinsCTL1-5 (SLC44A1-5)IntermediateIndependentUbiquitously distributed; CTL1 on plasma and mitochondrial membranes. mdpi.comguidetopharmacology.orgbiomolther.org
Organic Cation TransportersOCT1, OCT2 (SLC22A1, SLC22A2)LowIndependentPolyspecific, expressed in liver and kidneys. mdpi.comresearchgate.net

Mechanisms of Choline Uptake (Na+-dependent vs. Na+-independent, pH-dependency)

The mechanisms governing choline uptake are diverse. As mentioned, CHT1-mediated transport is Na+-dependent, utilizing the sodium gradient as a driving force. mdpi.comjneurosci.org In contrast, CTL1-mediated transport is Na+-independent. mdpi.combiomolther.org

Furthermore, the activity of these transporters can be influenced by pH. Research has shown that CTL1-mediated choline uptake is pH-dependent, with studies suggesting it may function as a choline/H+ antiport system, using a proton gradient. mdpi.comnih.gov Similarly, the function of the human choline transporter (hCHT) is regulated by external pH, with its activity being significantly reduced in acidic environments. nih.govfrontiersin.org

Role of Choline Kinase (ChoK) in Choline Metabolism

Once inside the cell, choline is rapidly metabolized. The first and often rate-limiting step in its major metabolic pathway is phosphorylation, a reaction catalyzed by the enzyme choline kinase (ChoK). nih.govwikipedia.org This phosphorylation traps choline within the cell, a critical feature for its use as a tracer in PET imaging with Choline Chloride C-11. nih.govevitachem.com

Choline Kinase Alpha (CHKα) and Beta (CHKβ) Isoforms

The choline kinase family is composed of two primary isoforms, choline kinase alpha (ChoKα) and choline kinase beta (ChoKβ), encoded by the CHKA and CHKB genes, respectively. nih.govviamedica.pl ChoKα is often considered the dominant isoform. viamedica.pl Both isoforms are located in the cytosol and can exist as homodimers (α/α, β/β) or heterodimers (α/β), with the α/α homodimer being the most active form. plos.orgresearchgate.net

Research has highlighted distinct roles for these isoforms. ChoKα has been strongly implicated in carcinogenesis and is overexpressed in various cancers. nih.govplos.org Overexpression of ChoKα1 has been shown to be oncogenic, while ChoKβ overexpression does not appear to induce tumor growth. nih.govcsic.es

Phosphorylation of Choline to Phosphorylcholine (B1220837)

The fundamental reaction catalyzed by ChoK is the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to choline, resulting in the formation of O-phosphorylcholine (also known as phosphocholine) and adenosine diphosphate (B83284) (ADP). wikipedia.org This enzymatic step requires magnesium ions (Mg2+) as a cofactor. wikipedia.org

The conversion of choline to phosphorylcholine is a crucial step in the Kennedy pathway, which leads to the synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes. spandidos-publications.comwikipedia.org The upregulation of ChoK activity and the subsequent accumulation of phosphorylcholine are hallmarks of increased cell proliferation and are the basis for the enhanced uptake of this compound observed in many tumors. spandidos-publications.comnih.gov

Interactive Table 2: Comparison of Choline Kinase Isoforms

IsoformGeneSubstrate AffinityRole in Carcinogenesis
Choline Kinase Alpha (ChoKα)CHKAHigher affinity for cholineImplicated in carcinogenesis, often overexpressed in tumors. nih.govplos.org
Choline Kinase Beta (ChoKβ)CHKBHigher affinity for ethanolamineNo clear evidence for a direct role in carcinogenesis. nih.govcsic.es

Regulation of Choline Kinase Expression and Activity in Research Contexts

Choline kinase (CK) is a pivotal enzyme that catalyzes the initial and rate-limiting step in the Kennedy pathway, the phosphorylation of choline to phosphocholine (B91661). nih.govwikipedia.org In the context of cancer research, the expression and activity of choline kinase, particularly the alpha isoform (CHKα), are frequently upregulated. aacrjournals.orgmpg.de This increased activity is a hallmark of many malignancies, including prostate, lung, and breast cancer, and is associated with neoplastic transformation. aacrjournals.orgmpg.despandidos-publications.com

The upregulation of CHKα in tumor cells leads to an increased demand for choline to support the synthesis of phosphatidylcholine, a major component of cell membranes essential for rapid cell division. radiopaedia.orgpatsnap.com This heightened metabolic activity forms the basis for the use of radiolabeled choline, such as this compound ([¹¹C]Choline), in positron emission tomography (PET) imaging to visualize tumors. aacrjournals.orgradiopaedia.org The uptake of [¹¹C]Choline in tumors has been shown to correlate with CHKα expression. aacrjournals.org For instance, in lung cancer, a positive correlation was observed between the standardized uptake value (SUV) of [¹¹C]Choline and the expression of both choline kinase and phosphorylcholine-cytidyl transferase. nih.gov Similarly, in prostate cancer, tumor uptake of [¹¹C]choline is closely related to CHKα expression. aacrjournals.org

Several factors can regulate choline kinase expression and activity. Oncogenic signaling pathways, such as those involving Ras, Src, and Mos, can induce increased levels of both choline kinase and its product, phosphocholine. mpg.deaacrjournals.org The Ras protein, for example, activates choline kinase through effectors like Ral guanine (B1146940) nucleotide dissociation stimulator (Ral-GDS) and phosphatidylinositol 3-kinase (PI3K). mpg.de Furthermore, microRNAs, such as miR-876-5p, have been identified as potential modulators of CHKα expression. spandidos-publications.com

Environmental factors within the tumor microenvironment, such as hypoxia, can also influence choline kinase activity. In hypoxic conditions, a decrease in choline phosphorylation, choline kinase activity, and CHKα protein levels has been observed in cancer cells. nih.gov This is mediated by the hypoxia-inducible factor 1α (HIF-1α), which binds to a specific response element on the CHKα promoter, leading to transcriptional repression. nih.gov

Interactive Data Table: Regulation of Choline Kinase in Research

Regulator Effect on Choline Kinase Context Reference
Oncogenes (Ras, Src, Mos)Upregulation of expression and activityCancer cells mpg.deaacrjournals.org
Hypoxia (HIF-1α)Downregulation of expression and activityHypoxic cancer cells nih.gov
miR-876-5pDownregulation of mRNA expressionHepG2 cell line spandidos-publications.com
Hepatocyte Growth Factor (HGF)Upregulation of expressionPrimary hepatocytes during liver regeneration frontiersin.org

Integration of Choline into Phospholipid Biosynthesis

Kennedy Pathway Dynamics and Cell Membrane Synthesis

The Kennedy pathway, also known as the CDP-choline pathway, is the primary route for the de novo synthesis of phosphatidylcholine (PC) in mammalian cells. nih.govwikipedia.org PC is the most abundant phospholipid in eukaryotic cell membranes, constituting approximately 50% of the total phospholipid content. nih.gov The synthesis of PC is crucial for maintaining membrane integrity, signal transduction, and lipid-derived signaling. wikipedia.org

The pathway begins with the transport of choline into the cell, followed by its phosphorylation to phosphocholine by choline kinase (CK). nih.govwikipedia.org This initial step is critical as it traps choline intracellularly. aacrjournals.org Subsequently, CTP:phosphocholine cytidylyltransferase (CCT), the rate-determining enzyme of the pathway, converts phosphocholine to CDP-choline. nih.gov In the final step, cholinephosphotransferase catalyzes the reaction between CDP-choline and diacylglycerol (DAG) to produce phosphatidylcholine. nih.gov

In the context of [¹¹C]Choline research, the dynamics of the Kennedy pathway are of central importance. The radiolabeled choline analog is taken up by cells and enters this metabolic cascade. patsnap.com The initial phosphorylation by choline kinase effectively traps [¹¹C]phosphorylcholine within the cell, forming the basis of the signal detected in PET imaging. aacrjournals.org The subsequent incorporation of the radiolabel into phosphatidylcholine further contributes to the retention of the tracer in tissues with high rates of membrane biosynthesis. nih.gov

Implications for Cellular Proliferation Research

The increased demand for phosphatidylcholine during rapid cell division intrinsically links the Kennedy pathway to cellular proliferation. nih.gov Cancer cells, characterized by their high proliferative rates, exhibit a corresponding upregulation of the enzymes involved in this pathway, particularly choline kinase. patsnap.comnih.gov This leads to an elevated uptake and metabolism of choline, a phenomenon exploited by [¹¹C]Choline PET imaging to detect and monitor tumors. radiopaedia.orgnih.gov

Research has explored the correlation between [¹¹C]Choline uptake, as measured by the standardized uptake value (SUV) in PET scans, and markers of cell proliferation, such as the Ki-67 index. In lung cancer, a positive correlation has been demonstrated between the SUVmean of [¹¹C]Choline and the Ki-67 index, suggesting that the tracer's uptake reflects the proliferative activity of the tumor. spandidos-publications.comnih.gov

However, the relationship between [¹¹C]Choline uptake and proliferation is not always straightforward and can be tumor-type specific. For instance, in human prostate cancer, studies have found no significant correlation between [¹¹C]choline uptake and Ki-67 staining. nih.gov This suggests that in some cancers, the increased choline metabolism may be a feature of the malignant phenotype independent of the proliferation rate. aacrjournals.org Therefore, while [¹¹C]Choline PET is a valuable tool in oncology, the interpretation of its signal in the context of cellular proliferation requires careful consideration of the specific cancer type.

Intracellular Metabolism of [¹¹C]Choline

Formation of [¹¹C]Phosphorylcholine as a Trapped Metabolite

Upon entering the cell, [¹¹C]Choline is rapidly phosphorylated by choline kinase to form [¹¹C]phosphorylcholine. aacrjournals.orgnih.gov This phosphorylation is a critical step in the intracellular trapping of the radiotracer. aacrjournals.org Once phosphorylated, [¹¹C]phosphorylcholine is effectively confined within the cell, as it cannot easily cross the cell membrane. nih.govspandidos-publications.com This accumulation of [¹¹C]phosphorylcholine is the primary source of the signal detected in [¹¹C]Choline PET imaging, particularly in tumors where choline kinase activity is elevated. nih.govaacrjournals.org

The conversion to [¹¹C]phosphorylcholine represents the specific signal of interest in cancer imaging, as it reflects the increased metabolic activity associated with malignancy. aacrjournals.orgnih.gov The rate of this conversion and the subsequent retention of the radiolabeled metabolite are key factors determining the contrast between tumor and normal tissue in PET images. nih.gov

Oxidation to [¹¹C]Betaine and Other Metabolites

In addition to phosphorylation via the Kennedy pathway, [¹¹C]Choline can also be oxidized to [¹¹C]betaine aldehyde and subsequently to [¹¹C]betaine. spandidos-publications.comnih.gov This oxidation pathway occurs predominantly in the liver and kidneys. spandidos-publications.comnih.gov [¹¹C]Betaine is a major metabolite of [¹¹C]choline found in the blood plasma. drugbank.comresearchgate.net Studies have shown that within 25 minutes of injection, [¹¹C]betaine can account for a significant portion of the total radioactivity in arterial plasma. aacrjournals.orgresearchgate.net

Interactive Data Table: Major Metabolites of [¹¹C]Choline

Metabolite Formation Pathway Significance in [¹¹C]Choline Research Reference
[¹¹C]PhosphorylcholinePhosphorylation by Choline Kinase (Kennedy Pathway)Trapped intracellularly, represents the primary signal for tumor imaging. aacrjournals.orgnih.gov
[¹¹C]BetaineOxidationA major metabolite in blood plasma, can confound PET signal interpretation. drugbank.comresearchgate.net

Metabolic Trapping Mechanisms in Research Models

The utility of this compound (¹¹C-Choline) in molecular imaging, particularly Positron Emission Tomography (PET), is fundamentally based on the principle of metabolic trapping. This process involves the intracellular accumulation of the radiotracer in a chemically modified form that prevents it from diffusing back across the cell membrane. In the context of ¹¹C-Choline, this mechanism is primarily driven by the enzymatic activity within the cell, which is often altered in pathological states such as cancer.

The primary mechanism for the in vivo retention of ¹¹C-Choline is its phosphorylation by the enzyme choline kinase (CHK) immediately following its transport into the cell. snmmi.orgnih.gov This reaction converts ¹¹C-Choline into ¹¹C-phosphorylcholine. snmmi.orgaacrjournals.org Due to its ionic nature, ¹¹C-phosphorylcholine is effectively trapped within the cytosol, as the cell membrane is impermeable to this phosphorylated metabolite. snmmi.orgaacrjournals.org This intracellular accumulation forms the basis of the signal detected in PET imaging. While ¹¹C-phosphorylcholine can be further metabolized into phospholipids (B1166683) like ¹¹C-phosphatidylcholine, this subsequent incorporation into cell membranes is a slower process and contributes minimally to the initial signal captured during a typical PET scan. snmmi.org

Research has shown that the rapid proliferation of tumor cells necessitates an increased synthesis of cell membrane components, leading to an elevated uptake of choline. nih.govajronline.org Malignant transformation is frequently associated with the upregulation of choline kinase activity, resulting in higher levels of phosphorylcholine compared to normal tissues. researchgate.netsnmjournals.org This enhanced enzymatic activity is a key driver of the differential uptake and trapping of ¹¹C-Choline in cancerous tissues versus healthy tissues. snmjournals.orgresearchgate.net

The initial step, the transport of ¹¹C-Choline into the cell, is mediated by specific protein transporters embedded in the cell membrane. frontiersin.org Studies have identified high-affinity, sodium-dependent choline transporters and choline transporter-like protein 1 (CTL1) as crucial for this process. snmjournals.orgmdpi.comnih.gov Experimental studies suggest that at early time points (e.g., less than 5 minutes post-injection), the rate of ¹¹C-Choline internalization is largely dependent on the transport rate. However, at later time points (e.g., greater than 20 minutes), phosphorylation becomes the dominant and rate-limiting step for cellular retention. snmjournals.org

While phosphorylation is the principal trapping mechanism within tumor cells, ¹¹C-Choline undergoes other metabolic conversions in the body. nih.gov In the liver and kidneys, choline can be oxidized by choline oxidase and betaine (B1666868) aldehyde dehydrogenase to form ¹¹C-betaine. nih.gov This metabolite is a major component found in blood plasma shortly after ¹¹C-Choline administration. snmmi.orgresearchgate.net

Research Findings in Different Models

Investigations across various research models have elucidated the specifics of ¹¹C-Choline's metabolic fate.

In Vitro and Animal Models: Studies using human cancer cell lines have been pivotal. In human colon cancer (HCT116) xenografts in mice, the uptake and retention of ¹¹C-Choline were kinetically analyzed, demonstrating its conversion to ¹¹C-phosphocholine and ¹¹C-betaine within the tumor tissue. aacrjournals.org Research on breast cancer cell lines (MCF-7 and MDA-MB-435) implanted in nude mice also showed high uptake of ¹¹C-Choline in the tumors. nih.gov In a study on macrophages, lipopolysaccharide (LPS) stimulation led to a significant increase in the maximal transport rate of choline, highlighting the role of inflammatory processes in modulating choline uptake. nih.gov

Human Studies: Research in human subjects has confirmed findings from preclinical models. Analysis of arterial plasma from patients revealed a rapid conversion of ¹¹C-Choline to its primary metabolite, ¹¹C-betaine. researchgate.net Kinetic modeling in patients with recurrent prostate cancer and breast cancer further supports that the irreversible trapping of the tracer is a key component of its accumulation in tumors. aacrjournals.orgnih.gov

The following tables present detailed findings from various research studies on the metabolism and kinetics of ¹¹C-Choline.

Table 1: Metabolism of ¹¹C-Choline in Human and Rat Plasma This table shows the percentage of unmetabolized ¹¹C-Choline remaining in the plasma at different time points after injection, indicating its rate of conversion to metabolites like ¹¹C-betaine.

SpeciesPlasma TypeTime Post-InjectionMean % Unmetabolized ¹¹C-Choline (±SD)Source
HumanArterial5 min62% (±19%) researchgate.net
HumanArterial15 min27% (±12%) researchgate.net
HumanArterial25 min18% (±9%) researchgate.net
HumanVenous5 min85% (±12%) researchgate.net
HumanVenous10 min48% (±12%) researchgate.net
RatPlasma5 min42% (±20%) researchgate.net
RatPlasma15 min21% (±10%) researchgate.net
At 25 minutes, ¹¹C-betaine represented 82% (±9%) of the total radioactivity. researchgate.net

Table 2: Kinetic Parameters of Choline Transport in Research Models This table displays kinetic constants from different research models, quantifying the rate of choline transport and metabolism.

Research ModelConditionParameterValue (mean ±SD)UnitSource
HCT116 Colon Cancer XenograftBaselineK₁' (Transport Rate)0.106 (±0.026)- aacrjournals.org
Murine Macrophages (BMDM)Control MVmax (Maximal Transport)418 (±49)pmol/mg/min nih.gov
Murine Macrophages (BMDM)LPS-Polarized M[LPS]Vmax (Maximal Transport)821 (±62)pmol/mg/min nih.gov
Murine Macrophages (BMDM)Control MKm (Transport Affinity)68.62 (±20.07)µM nih.gov
Murine Macrophages (BMDM)LPS-Polarized M[LPS]Km (Transport Affinity)72.66 (±13.42)µM nih.gov

Preclinical Research Methodologies and Applications of Choline Chloride C 11

In Vitro Studies Using Cell Lines

In vitro studies using various cancer cell lines have been instrumental in elucidating the fundamental mechanisms of [¹¹C]Choline uptake, metabolism, and its relationship with cancer cell biology.

Choline (B1196258) Uptake and Efflux Kinetics in Cancer Cell Lines

The dynamics of how cancer cells take up and release choline are critical for understanding PET imaging results. Studies have investigated these kinetics in several cancer cell lines.

PC-3 (Prostate Cancer): Research has shown that androgen-independent prostate cancer cells, such as the PC-3 line, can be effectively visualized using [¹¹C]Choline PET. nih.gov Studies have demonstrated that these cells exhibit significant uptake of the tracer. nih.govsnmjournals.org Furthermore, investigations into the effects of treatments like photodynamic therapy on PC-3 cells have shown a significant decrease in [¹¹C]Choline uptake after treatment, indicating a reduction in metabolic activity. snmjournals.org The efflux of choline and its metabolites from PC-3 cells is also an area of active research, with studies suggesting that transporters like ABCB4 play a role in this process. nih.gov

MDA-MB-231 (Breast Cancer): In the context of breast cancer, the triple-negative MDA-MB-231 cell line has been used to study choline metabolism. Research has demonstrated that these malignant cells have a higher uptake and retention of radiolabeled choline compared to non-malignant breast epithelial cells. nih.gov This increased uptake is linked to higher expression levels of choline kinase. nih.gov Studies on choline efflux in MDA-MB-231 cells have also implicated the involvement of the ABCB4 transporter. nih.gov

C6 Glioma: In vitro studies with the C6 rat glioma cell line have shown that these cells metabolize [¹⁴C]choline primarily into phosphorylcholine (B1220837). rsna.org The uptake of [¹¹C]choline by these glioblastoma cells was found to be three to four times higher than in normal rat brain tissue, highlighting the potential of this tracer for brain tumor imaging. rsna.org

Pancreatic Cancer Cells: Research on human pancreatic cancer cell lines, such as MIA PaCa-2 and PANC-1, has revealed that choline transporter-like protein 1 (CTL1) is highly expressed and plays a crucial role in choline uptake. mdpi.com Inhibition of choline uptake in these cells leads to apoptosis-induced cell death, suggesting that targeting choline transport could be a therapeutic strategy for pancreatic cancer. mdpi.com

Interactive Data Table: [¹¹C]Choline Uptake in Various Cancer Cell Lines

Cell LineCancer TypeKey Findings on Uptake
PC-3 Prostate CancerSignificant uptake visualized by PET; uptake decreases with effective therapy. nih.govsnmjournals.org
MDA-MB-231 Breast CancerHigher uptake and retention compared to non-malignant cells, linked to choline kinase expression. nih.gov
C6 Glioma Brain Cancer3-4 times higher uptake than normal brain tissue. rsna.org
MIA PaCa-2 Pancreatic CancerHigh expression of CTL1 transporter is crucial for choline uptake. mdpi.com

Metabolism of [¹¹C]Choline in Cellular Systems

Once inside the cell, [¹¹C]Choline undergoes metabolic transformation. The primary pathway involves phosphorylation by the enzyme choline kinase (ChoK) to form [¹¹C]phosphorylcholine. nih.govturkupetcentre.net This is the first committed step in the synthesis of phosphatidylcholine, a major phospholipid in cell membranes. aacrjournals.org The upregulation of choline kinase is a common feature in many cancer cells, contributing to the increased accumulation of [¹¹C]phosphorylcholine observed in tumors. turkupetcentre.netwiley.com

In addition to phosphorylation, choline can be oxidized to betaine (B1666868), particularly in the liver and kidneys. snmjournals.org Another metabolic route is acetylation to form acetylcholine (B1216132), a neurotransmitter. While phosphorylation is considered the dominant pathway in most cancer cells, some studies have indicated that acetylation can also be a significant pathway in certain lung cancers. nih.gov The rapid oxidation of choline can complicate the interpretation of PET data, leading to research into more stable analogs. aacrjournals.org

Effects of Choline Kinase Inhibition and Choline Deficiency on Cell Viability and Proliferation in Research

Targeting the choline metabolic pathway has been explored as a potential anti-cancer strategy.

Choline Kinase Inhibition: The inhibition of choline kinase has been shown to suppress the growth of a wide range of cancer cell lines. oncotarget.com This inhibition leads to a decrease in phosphocholine (B91661) levels, G1 phase cell cycle arrest, endoplasmic reticulum stress, and ultimately, apoptosis (programmed cell death). oncotarget.comnih.gov Studies have demonstrated that inhibiting choline kinase can reduce cell proliferation in breast cancer cell lines. nih.gov The effectiveness of choline kinase inhibitors is often evaluated by their ability to reduce the uptake of radiolabeled choline.

Choline Deficiency: Depriving cancer cells of choline has also been shown to have detrimental effects on their survival. Choline deficiency can inhibit cell viability and induce apoptosis in pancreatic cancer cells. mdpi.com In various cell models, including neuronal cells, choline deficiency is associated with DNA damage, apoptosis, and cell cycle arrest. nih.govunc.edu Studies in rodent models have shown that maternal choline deficiency can decrease stem cell proliferation in the fetal hippocampus. unc.edu

In Vivo Animal Model Studies

Animal models, particularly rodents, are indispensable for evaluating the efficacy and characteristics of [¹¹C]Choline as a PET imaging agent in a living system before its application in humans.

Rodent Models (e.g., Mice, Rats)

Mice and rats are the most commonly used rodent models in preclinical cancer research involving [¹¹C]Choline. nih.govratsjournal.comaku.edunih.gov These models allow for the controlled study of tumor growth and response to therapy.

Xenograft models, where human cancer cells are implanted into immunodeficient rodents (typically nude mice), are a cornerstone of in vivo cancer research. researchgate.net

Prostate Cancer: PC-3 human prostate cancer xenografts in mice have been extensively used to validate the utility of [¹¹C]Choline PET. nih.govsnmjournals.org These studies have successfully visualized the implanted tumors and have shown that a reduction in [¹¹C]Choline uptake can be an early indicator of therapeutic response, often preceding changes in tumor size. nih.govoncotarget.com For instance, a decrease in tracer uptake was observed as early as one week after initiating docetaxel (B913) chemotherapy. oncotarget.com

Breast Cancer: Xenograft models using breast cancer cell lines like MCF-7 and MDA-MB-231 have demonstrated the potential of [¹¹C]Choline for imaging breast cancer. nih.gov These studies have reported high uptake of [¹¹C]Choline in the tumors, resulting in good tumor-to-muscle and tumor-to-blood ratios. nih.gov

Glioma: In vivo studies using rat models with implanted C6 glioma cells have shown that [¹¹C]Choline PET can effectively depict brain tumors. rsna.org The tracer was taken up more by the tumors than by the surrounding normal brain tissue. rsna.org Research in murine glioma models has also correlated increased [¹¹C]Choline uptake with tumor progression. aacrjournals.org

Interactive Data Table: [¹¹C]Choline in Rodent Xenograft Models

Cancer TypeRodent ModelKey Research Findings
Prostate Cancer PC-3 xenografts in nude miceEarly detection of therapy response; decreased uptake precedes tumor shrinkage. nih.govoncotarget.com
Breast Cancer MCF-7 & MDA-MB-231 xenografts in athymic miceHigh tumor uptake with favorable tumor-to-muscle and tumor-to-blood ratios. nih.gov
Glioma C6 glioma xenografts in ratsHigher tracer uptake in tumors compared to normal brain tissue. rsna.org
Neurodegenerative Disease Models (e.g., Alzheimer's)

While Choline chloride C-11 ([¹¹C]choline) is more extensively studied in oncology, its application in preclinical neurodegenerative disease models, particularly for Alzheimer's disease (AD), is an emerging area of interest. The rationale for using [¹¹C]choline in this context stems from the cholinergic hypothesis of AD, which posits that a decline in acetylcholine, a neurotransmitter crucial for memory and learning, is a key feature of the disease. Choline is a precursor to acetylcholine, and alterations in its transport and metabolism in the brain could reflect the cholinergic system's status.

Preclinical research in neurodegenerative diseases heavily relies on animal models that aim to replicate the pathological hallmarks of human conditions. acs.org For Alzheimer's, these models include transgenic mice like the 5xFAD, which exhibit amyloid plaques and neurofibrillary tangles. acs.org PET imaging with various radiotracers is a critical tool to study the progression of these pathologies in vivo. mdpi.com

Studies have utilized PET to investigate different aspects of neurodegeneration. For instance, radioligands have been developed to image acetylcholinesterase (AChE) activity, the enzyme that breaks down acetylcholine. snmjournals.org PET studies using tracers like [¹¹C]PMP have shown reduced cortical AChE activity in AD patients. snmjournals.org While direct preclinical imaging of cholinergic deficits with [¹¹C]choline in AD models is not as widely documented as other tracers, the underlying principle is to detect changes in choline metabolism that may precede or correlate with cognitive decline and pathological changes. mdpi.comsnmjournals.org The development of new PET tracers is ongoing to find more optimal biomarkers for the early diagnosis and monitoring of AD. mdpi.com

Hepatocellular Carcinoma Models (e.g., Woodchucks)

The woodchuck model of hepatocellular carcinoma (HCC) is a well-established platform for preclinical research, as woodchucks infected with the woodchuck hepatitis virus develop HCC that closely mimics the human disease. mdpi.comnih.gov This model has been instrumental in evaluating the efficacy of various PET radiotracers, including [¹¹C]choline, for the detection and characterization of HCC. nih.govsnmjournals.org

Research has demonstrated that [¹¹C]choline PET can effectively detect HCC in woodchucks. nih.govsnmjournals.org Studies have shown that HCC nodules have a higher uptake of radiolabeled choline compared to the surrounding healthy liver tissue. snmjournals.org This increased uptake is linked to the upregulation of choline kinase, an enzyme that phosphorylates choline, which is a key step in the synthesis of phosphatidylcholine, a major component of cell membranes. nih.govsnmjournals.org Rapidly proliferating cancer cells have an increased demand for membrane components, leading to elevated choline metabolism. snmjournals.orgopenmedscience.com

Comparative studies in the woodchuck model have shown that [¹¹C]choline can be more sensitive than other tracers like 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) for detecting well-differentiated HCC. nih.govsnmjournals.org In one study, [¹¹C]choline detected all HCCs in the scanned animals, whereas [¹⁸F]FDG only detected a fraction of the tumors. nih.gov The tumor-to-liver (T/L) uptake ratio for [¹¹C]choline has been reported to be significantly higher than that for [¹⁸F]FDG in these models. nih.govsnmjournals.org For instance, one study reported an average T/L ratio of 1.86 ± 0.22 for [¹¹C]choline. snmjournals.org Another study found a T/L ratio of 1.63 ± 0.34 for [¹¹C]choline in HCCs. nih.gov

The data from these preclinical models support the clinical investigation of choline-based tracers for HCC imaging. nih.gov

Table 1: Comparison of [¹¹C]choline and [¹⁸F]FDG in Woodchuck HCC Model

Radiotracer Detection Rate Mean Tumor-to-Liver (T/L) Ratio Associated Enzyme Activity
[¹¹C]choline High (detected all tumors in some studies) mdpi.comnih.gov 1.86 ± 0.22 snmjournals.org / 1.63 ± 0.34 nih.gov Increased Choline Kinase (CK) nih.gov

| [¹⁸F]FDG | Lower (detected 7 of 13 tumors in one study) nih.gov | 1.09 ± 0.18 snmjournals.org / 1.36 ± 0.13 nih.gov | Increased Hexokinase (HK) nih.gov |

Non-Human Primate Models (e.g., Rhesus Monkeys) for Tracer Kinetics

Non-human primate (NHP) models, such as rhesus monkeys, play a crucial role in the preclinical evaluation of PET radiotracers before their use in humans. frontiersin.orgnih.gov These models are essential for studying the biodistribution, pharmacokinetics, and dosimetry of new tracers in a system that is physiologically more similar to humans than rodent models. nih.gov

For [¹¹C]choline and other carbon-11 (B1219553) labeled tracers, NHP studies are valuable for understanding their behavior in vivo. frontiersin.orgnih.gov These studies often involve dynamic PET scanning to measure the tracer's uptake and clearance in various organs over time. nih.gov The resulting data are used to calculate the effective radiation dose, which is a critical safety parameter for human studies. nih.gov For example, the effective dose of [¹¹C]choline has been found to be comparable to other carbon-11 tracers. nih.gov

Kinetic modeling of the data from NHP studies provides insights into the tracer's mechanism of action. frontiersin.org This involves analyzing time-activity curves from different tissues to estimate parameters such as transport rates and binding potentials. frontiersin.org Although specific kinetic studies of [¹¹C]choline in rhesus monkeys are not extensively detailed in the provided context, the general methodology for evaluating PET tracers in NHPs is well-established. frontiersin.orgnih.gov These studies help to validate the tracer's utility for imaging specific biological processes and provide a basis for designing optimal imaging protocols for clinical trials. researchgate.net

Positron Emission Tomography (PET) Imaging Protocols in Preclinical Settings

Dynamic PET Imaging and Time-Activity Curve Analysis

Dynamic PET imaging is a powerful technique used in preclinical research to quantitatively assess the in vivo kinetics of radiotracers like [¹¹C]choline. aacrjournals.orgspringermedizin.de This method involves acquiring a series of images over a specific period immediately following the intravenous injection of the tracer. nih.govnih.gov The data are then used to generate time-activity curves (TACs), which plot the concentration of radioactivity in a region of interest (ROI) against time. nih.govresearchgate.net

TACs provide detailed information about the delivery, uptake, and clearance of the tracer in different tissues. aacrjournals.orgresearchgate.net In preclinical cancer models, TACs are generated for both tumor tissue and healthy background tissue to assess the tracer's tumor-targeting capabilities. aacrjournals.orgnih.gov For [¹¹C]choline, TACs in tumor tissue typically show rapid uptake followed by retention of the tracer, reflecting its incorporation into cell membranes through phosphorylation by choline kinase. snmjournals.orgdrugbank.com

The shape and characteristics of the TACs can be analyzed using various methods. springermedizin.de Simple metrics include the peak uptake, the time to peak, and the area under the curve (AUC). springermedizin.de More complex analysis involves compartmental modeling, which uses mathematical models to describe the tracer's movement between different physiological compartments (e.g., blood plasma, tissue). aacrjournals.orgnih.gov For [¹¹C]choline, a two-tissue irreversible compartmental model is often employed to estimate kinetic parameters such as the rate of transport from plasma to tissue (K₁) and the rate of phosphorylation (k₃). aacrjournals.orgnih.gov These parameters provide a more detailed understanding of the biological processes underlying the tracer's accumulation. nih.gov

Image Acquisition and Reconstruction Optimization for Animal Models

Optimizing image acquisition and reconstruction protocols is crucial for obtaining high-quality and quantitative PET images in small animal models. mediso.comupmc.edu Due to the small size of the animals and the target structures, dedicated small animal PET scanners with high spatial resolution and sensitivity are required. nih.govmediso.com

For [¹¹C]choline, which has a short half-life of 20.4 minutes, the timing of the acquisition is critical. openmedscience.com Dynamic scans are typically initiated immediately after tracer injection. aacrjournals.orgnih.gov The duration of the scan and the framing sequence (the length of time for each individual image in the dynamic series) are optimized to capture the key kinetic features of the tracer. aacrjournals.orgspringermedizin.de For instance, shorter frames are used at the beginning of the scan to capture the rapid initial uptake, while longer frames are used later to improve the signal-to-noise ratio as the radioactivity decays. springermedizin.de

Image reconstruction is the process of converting the raw data from the PET scanner into a 3D image. nih.gov Iterative reconstruction algorithms, such as ordered subset expectation maximization (OSEM), are commonly used in preclinical PET as they can improve image quality compared to older methods like filtered back-projection. mediso.comnih.gov These algorithms require careful selection of parameters, such as the number of iterations and subsets, to balance image sharpness and noise. Corrections for physical factors that can degrade image quality, such as attenuation (the absorption of photons by the animal's body) and scatter, are also applied during or after reconstruction. Attenuation correction is often performed using a co-registered CT or a transmission scan. upmc.edudrugs.com

Image Registration and Co-registration with Anatomical Modalities (e.g., CT, MRI)

Image registration is the process of aligning different images of the same subject into a common coordinate system. snmjournals.org In preclinical research, co-registration of PET images with anatomical imaging modalities like computed tomography (CT) or magnetic resonance imaging (MRI) is essential for accurate localization and interpretation of the PET signal. upmc.edusnmjournals.orgdirjournal.org

PET/CT is a widely used hybrid imaging technique that combines the functional information from PET with the anatomical detail from CT. upmc.edudrugs.com In preclinical studies with [¹¹C]choline, the co-registered CT images provide a clear anatomical reference for identifying the location of tracer uptake, for example, within a specific tumor or organ. snmjournals.orgsnmjournals.org The CT data are also used for attenuation correction of the PET data, which improves the quantitative accuracy of the PET images. drugs.com

Quantitative Analysis and Kinetic Modeling of Preclinical PET Data

Quantitative analysis of positron emission tomography (PET) data using [¹¹C]Choline is crucial for understanding its in vivo behavior and its utility as a cancer imaging agent. This involves sophisticated modeling of the tracer's kinetics to extract biologically meaningful parameters.

The in vivo kinetics of [¹¹C]Choline are commonly analyzed using compartmental models to describe its movement and retention in tissues. These models simplify complex biological systems into a series of distinct compartments between which the tracer can move.

One-Compartment Model: In some applications, a simpler one-compartment model has been used to assess the kinetics of [¹¹C]Choline, providing a basic understanding of tracer delivery and uptake. scielo.br

Two-Tissue Compartmental Model: More frequently, a two-tissue (or two-compartment) model is employed. aacrjournals.orgaacrjournals.org This model typically describes the movement of the tracer from the blood plasma into the tissue space and its subsequent metabolic trapping. An irreversible two-compartment model has been found to be the most appropriate for describing [¹¹C]Choline pharmacokinetics in the majority of cancerous lesions. nih.gov This model assumes that once [¹¹C]Choline is phosphorylated within the cell, it is effectively trapped for the duration of the PET scan. aacrjournals.orgsnmmi.org Dynamic imaging studies have demonstrated the applicability of a graphical analysis model based on an irreversible compartment, showing linear plots that validate this approach. nih.govresearchgate.net Some studies have also explored more complex models, such as a "Double Input [3+2]k model," which accounts for both the parent tracer and its metabolites. aacrjournals.org

The choice of model depends on the specific research question and the biological complexity of the system being studied. The two-tissue model is generally preferred for its ability to separate tracer delivery from its subsequent metabolic trapping. nih.gov

Compartmental modeling allows for the derivation of micro- and macro-parameters that reflect specific biological processes. nih.gov The key rate constants in a two-tissue irreversible model are:

K₁ (ml/min/g): This rate constant represents the transport of [¹¹C]Choline from the blood plasma into the tissue. It is a measure of both blood flow and the extraction fraction of the tracer by the tissue. aacrjournals.orgd-nb.info Studies in recurrent prostate cancer have reported K₁ values ranging from 0.11 to 7.17 min⁻¹. nih.gov

k₂ (min⁻¹): This constant describes the rate of transport of [¹¹C]Choline from the tissue back into the plasma. aacrjournals.orgd-nb.info

k₃ (min⁻¹): This rate constant represents the rate of phosphorylation of [¹¹C]Choline by the enzyme choline kinase to form [¹¹C]phosphocholine. aacrjournals.orgsnmmi.orgd-nb.info Since this metabolite is trapped within the cell, k₃ is often considered an indirect measure of choline kinase activity. aacrjournals.org In studies of recurrent prostate cancer, k₃ values ranged from 0.00 to 1.00 min⁻¹. nih.gov

From these micro-parameters, a macro-parameter, Kᵢ (net influx constant), can be derived. Kᵢ represents the net irreversible retention of the tracer and is a composite measure of transport and phosphorylation. aacrjournals.orgnih.gov It is often calculated using graphical (Patlak) analysis. nih.govresearchgate.net

The table below summarizes typical kinetic parameters for [¹¹C]Choline derived from preclinical and clinical studies, which inform preclinical research.

ParameterDescriptionTypical Value Range (min⁻¹)Reference
K₁ Rate of tracer transport from plasma to tissue0.11 - 7.17 nih.gov
k₃ Rate of tracer phosphorylation0.00 - 1.00 nih.gov
Kᵢ Net influx constant (untreated tumor)0.128 - 0.351 nih.govresearchgate.net

A critical aspect of validating [¹¹C]Choline as a PET tracer is correlating its uptake with underlying biological and pathological features of tissues.

Choline Kinase (ChoK) Expression: Numerous studies have established a strong link between [¹¹C]Choline uptake and the expression of choline kinase, particularly the alpha isoform (CHKα). aacrjournals.org Malignant transformation is often associated with upregulated ChoK activity to meet the demands of membrane synthesis in proliferating cells. snmjournals.org A significant positive correlation has been demonstrated between the maximum standardized uptake value (SUVmax) of [¹¹C]Choline and the intensity of CHKα expression in breast cancer (P < 0.0001) and prostate cancer (r = 0.68). aacrjournals.orgnih.gov Similarly, in lung cancer, the mean SUV (SUVmean) was positively correlated with the expression of both ChoK and phosphorylcholine-cytidyl transferase, another key enzyme in phospholipid synthesis. spandidos-publications.com

Histopathology and Tumor Aggressiveness: [¹¹C]Choline PET uptake has been shown to correlate with histopathological markers of tumor aggressiveness. In prostate cancer, increased tracer uptake is associated with a higher Gleason score and the MIB-1/Ki-67 proliferation index. Studies comparing PET/CT images with whole-gland histopathology after prostatectomy have confirmed that focal areas of high [¹¹C]Choline uptake correspond to cancer foci. snmjournals.org In hepatocellular carcinoma, [¹¹C]Choline PET appears to have a better detection rate for well-differentiated tumors compared to poorly differentiated ones. waocp.org However, some research has found that radiolabeled choline uptake does not always correlate directly with cell proliferation in prostate cancer, suggesting the uptake mechanism is complex. snmjournals.org

The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in PET imaging to normalize tracer uptake for injected dose and body weight, allowing for comparison across different subjects and studies.

In preclinical research, SUV analysis is a fundamental method for evaluating [¹¹C]Choline accumulation. spandidos-publications.com Studies have calculated SUV at various time points, such as at 30 and 60 minutes post-injection (SUV₃₀ and SUV₆₀). aacrjournals.org The maximum SUV (SUVmax) within a region of interest is a commonly reported parameter. nih.gov

Research has shown a very strong correlation between SUV and the kinetically derived influx constant Kᵢ (r=0.964), supporting the use of the simpler SUV method in many research and clinical settings. nih.govresearchgate.net Despite this correlation, kinetic modeling can provide deeper insights by uncoupling the effects of tracer delivery (K₁) and metabolic trapping (k₃). nih.gov

Preclinical and clinical studies have established SUV thresholds to differentiate between malignant and benign tissues. For instance, in prostate cancer, an SUVmax cutoff of 2.65 has been proposed to maximize diagnostic accuracy. thno.org

The table below shows representative mean SUVmax values from studies in patients, which guide the interpretation of preclinical data.

Tissue TypeMean SUVmax (± SD)Reference
Prostate Cancer5.6 (± 3.2) nih.govresearchgate.net
Prostate Cancer4.3 (± 1.7) thno.org
Prostate Cancer3.5 (± 1.3)
Breast Cancer3.2 (± 1.8) nih.gov
Benign Prostatic Hyperplasia3.5 (± 1.0) nih.govresearchgate.net
Benign Prostate Tissue2.0 (± 0.6)

Correlation of PET Uptake with Biological Markers (e.g., Choline Kinase Expression, Histopathology)

Biodistribution Studies in Animal Models

Biodistribution studies in animal models are essential to characterize the pattern of tracer uptake in normal organs and tissues, providing a baseline for identifying pathological accumulation.

Following intravenous injection, [¹¹C]Choline is rapidly cleared from the blood and distributed to various organs. snmmi.orgnih.goviaea.org The biodistribution pattern is generally consistent across different animal models, including mice and rats. nih.govnih.gov

High physiological uptake is consistently observed in the following organs:

Kidneys and Liver: These are major sites of choline metabolism and oxidation, and consequently, they exhibit the highest tracer accumulation. nih.govnih.govsnmjournals.orgsnmjournals.org

Pancreas: Significant uptake is also seen in the pancreas. nih.goviaea.orgmdpi.com

Salivary Glands: These glands show prominent tracer uptake. nih.goviaea.orgsnmjournals.orgmdpi.com

Other Organs: Moderate to high uptake is also noted in the spleen, small intestine, and heart. nih.govsnmjournals.org

In contrast, tracer uptake in the brain is generally low to negligible, which enhances the detection of brain tumors. nih.govsnmjournals.orgwikipedia.org A study in a rhesus monkey showed an initial rapid brain uptake followed by a quick decline. nih.gov

The following table summarizes the biodistribution of [¹¹C]Choline in key organs of nude mice at 45 minutes post-injection, presented as the percentage of injected dose per gram of tissue (%ID/g).

OrganUptake (%ID/g) in MCF-7 ModelReference
KidneysHigh nih.gov
LiverHigh nih.gov
Small IntestineHigh nih.gov
HeartHigh nih.gov
SpleenHigh nih.gov
Tumor2.0 nih.gov

Tumor-to-Background Ratios (TBR) in Disease Models

The tumor-to-background ratio (TBR) is a critical quantitative metric in preclinical positron emission tomography (PET) imaging, offering an indication of tracer uptake in a tumor relative to surrounding healthy tissue. For this compound (¹¹C-Choline), high TBR values are desirable as they signify clear tumor delineation and diagnostic potential. Research across various preclinical cancer models has focused on quantifying these ratios to evaluate the efficacy of ¹¹C-Choline for tumor detection and characterization.

Prostate Cancer Xenograft Models

In preclinical studies involving human prostate cancer xenografts in mice, ¹¹C-Choline has been evaluated against other novel radiotracers. In DU-145 and PC-3 prostate cancer tumor models, the TBR of ¹¹C-Choline was compared with that of ¹¹C-sarcosine. nih.gov The results indicated that while ¹¹C-Choline was effective in identifying the majority of tumors, ¹¹C-sarcosine demonstrated significantly higher TBRs in both models. nih.govsnmjournals.org For DU-145 tumors, the TBR for ¹¹C-Choline was 1.41 ± 0.13. nih.govsnmjournals.org In the PC-3 tumor model, the TBR for ¹¹C-Choline was 1.34 ± 0.16. nih.govsnmjournals.org These studies utilized muscle as the background tissue for ratio calculation, with data analyzed from a 5 to 20-minute post-injection time frame. snmjournals.org

Tumor ModelRadiotracerTumor-to-Background Ratio (TBR) (Mean ± SD)
DU-145¹¹C-Choline1.41 ± 0.13
¹¹C-Sarcosine1.92 ± 0.11
PC-3¹¹C-Choline1.34 ± 0.16
¹¹C-Sarcosine1.89 ± 0.2
Data sourced from studies comparing ¹¹C-Choline and ¹¹C-Sarcosine in prostate cancer xenograft models. nih.govsnmjournals.org

Glioma Models

In a murine orthotopic glioma model using SMA-560 cells, ¹¹C-Choline PET demonstrated increasing tumor-to-brain ratios over time, reflecting tumor growth and progression. aacrjournals.org The study observed that these ratios increased from 1.12 ± 0.15 on day 5 post-implantation to 2.22 ± 0.11 by day 18. aacrjournals.org These preclinical findings are comparable to data from human studies of low-grade astrocytic tumors. aacrjournals.org The research also noted negative correlations between the total choline (tCho) levels measured by magnetic resonance spectroscopy (MRS) and the ¹¹C-Choline PET tumor-to-brain ratio (r = -0.680) and tumor-to-cerebellum ratio (r = -0.812). aacrjournals.org

Time Point (Post-implantation)Tumor-to-Brain Ratio (Mean ± SD)
Day 51.12 ± 0.15
Day 182.22 ± 0.11
Data from a murine SMA-560 glioma model. aacrjournals.org

Other Cancer Models

Biodistribution studies in nude mice with transplanted human breast cancer cell lines, MCF-7 and MDA-MB-435, showed high uptake of ¹¹C-Choline in the tumors. nih.gov The resulting tumor-to-muscle ratios were moderate, and the tumor-to-blood ratios were high, allowing for clear visualization of the breast tumors via micro-PET imaging. nih.gov

In a study on human colon cancer (HCT116) xenografts, ¹¹C-Choline was compared with deuterated choline analogs. The research found that for all tested tracers, the tumor signal-to-background levels were identical. aacrjournals.org

Research findings from human studies also provide relevant data on ¹¹C-Choline's performance in specific disease models. In patients with hepatocellular carcinoma (HCC), the average tumor-to-background ratio for ¹¹C-Choline was 1.80 ± 0.68. waocp.org The ratio was slightly higher in well-differentiated HCC compared to moderately and poorly differentiated tumors, though the difference was not statistically significant. waocp.org Conversely, in a study of primary cholangiocarcinoma (CCA), ¹¹C-Choline exhibited a very low average T/B ratio of 0.4 ± 0.2, indicating that the tracer's activity in the tumor was less than in the normal liver parenchyma. nih.gov

Comparative Preclinical Research with Other Radiotracers

Choline (B1196258) Chloride C-11 vs. Fluorine-18 (B77423) Labeled Choline Analogs (e.g., [¹⁸F]Fluoroethylcholine) in Animal Models

The primary advantage of fluorine-18 (¹⁸F) labeling over carbon-11 (B1219553) (¹¹C) is the longer half-life of ¹⁸F (approximately 110 minutes versus 20 minutes for ¹¹C), which facilitates commercial production and distribution. snmjournals.org Preclinical studies have therefore been crucial in comparing the imaging characteristics of [¹¹C]Choline with its ¹⁸F-labeled counterparts, such as [¹⁸F]Fluoroethylcholine ([¹⁸F]FEC).

In a woodchuck model of hepatocellular carcinoma (HCC), both [¹¹C]Choline and [¹⁸F]FEC demonstrated the ability to visualize tumors. nih.gov The study found similar uptake patterns for both tracers, with activities plateauing around 10 minutes post-injection. nih.gov However, at 50 minutes post-injection, [¹¹C]Choline exhibited a slightly higher mean tumor-to-background contrast of 1.5 compared to 1.3 for [¹⁸F]FEC. nih.gov Another preclinical study in HCC models also suggested that the uptake of native [¹¹C]Choline was comparable to that of [¹⁸F]FEC.

Interestingly, research into deuterated and fluorinated choline analogs has provided further insights. A study comparing [¹¹C]Choline, [¹¹C]methyl-[1,2-²H₄]-choline ([¹¹C]-D4-choline), and [¹⁸F]-D4-choline in human colon cancer xenografts revealed that while all tracers were taken up by tumors, their metabolic fates differed. nih.gov [¹¹C]Choline showed the highest rate of oxidation to betaine (B1666868), a metabolic process that can complicate the interpretation of PET data. nih.gov Both deuteration and fluorination were found to protect against this oxidation. nih.gov Despite these metabolic differences, the tumor signal-to-background levels were similar for all three tracers in HCT116 tumors. nih.gov

Table 1: Comparison of [¹¹C]Choline and [¹⁸F]Fluoroethylcholine in an HCC Animal Model

Feature [¹¹C]Choline [¹⁸F]Fluoroethylcholine
Mean Tumor-to-Background Contrast (50 min) 1.5 1.3
Uptake Pattern Similar to [¹⁸F]FEC, plateau at 10 min Similar to [¹¹C]Choline, plateau at 10 min
Primary Application in Study Hepatocellular Carcinoma (HCC) Imaging Hepatocellular Carcinoma (HCC) Imaging

Data sourced from a study using a woodchuck model of HCC. nih.gov

Choline Chloride C-11 vs. [¹⁸F]Fluorodeoxyglucose (FDG) in Preclinical Oncology Imaging

[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), a glucose analog, is the most widely used PET tracer in oncology, imaging cellular glucose metabolism. snmjournals.org However, its utility can be limited by high background uptake in certain tissues and non-specific accumulation in areas of inflammation. snmjournals.org Preclinical studies have compared [¹¹C]Choline with [¹⁸F]FDG to evaluate their respective roles in cancer imaging.

Conversely, in non-small cell lung cancer (NSCLC) models, lesions are often avid for both tracers. thno.org However, the uptake values (SUVmax) for [¹⁸F]FDG are generally higher than for choline-based tracers like [¹⁸F]D4-FCH, a deuterated analog of fluorocholine. thno.org In prostate cancer, [¹¹C]Choline has shown greater sensitivity than [¹⁸F]FDG for detecting disease recurrence, particularly at low PSA levels. nih.gov However, [¹⁸F]FDG may better correlate with the proliferative character of the disease. nih.gov

Comparison with Other Carbon-11 Labeled Tracers (e.g., [¹¹C]Sarcosine, [¹¹C]Acetate, [¹¹C]Methionine) in Preclinical Studies

To further refine cancer imaging, [¹¹C]Choline has been compared with other ¹¹C-labeled tracers that target different metabolic pathways.

[¹¹C]Sarcosine: Sarcosine, an N-methyl derivative of glycine, has been implicated in prostate cancer progression. nih.gov A preclinical study comparing [¹¹C]Sarcosine with [¹¹C]Choline in two prostate cancer xenograft models (DU-145 and PC-3) found that [¹¹C]Sarcosine provided significantly higher tumor-to-background ratios (TBRs). nih.govsnmjournals.org For DU-145 tumors, the TBR for [¹¹C]Sarcosine was 1.92 ± 0.11 compared to 1.41 ± 0.13 for [¹¹C]Choline. nih.govsnmjournals.org Similarly, for PC-3 tumors, the TBR was 1.89 ± 0.2 for [¹¹C]Sarcosine versus 1.34 ± 0.16 for [¹¹C]Choline. nih.govsnmjournals.org Visually, all tumors were identifiable with [¹¹C]Sarcosine PET, whereas only 71% were seen with [¹¹C]Choline. nih.govsnmjournals.org

[¹¹C]Acetate: As a precursor for fatty acid synthesis, [¹¹C]Acetate serves as a surrogate marker for metabolism and proliferation. snmjournals.org It has shown utility in prostate cancer imaging. snmjournals.orgthno.org Preclinical biodistribution data for [¹¹C]Acetate was used as a negative control in a study evaluating the exhalation of radioactivity from [¹¹C]Sarcosine, indicating different metabolic processing compared to choline-derived tracers. snmjournals.org

[¹¹C]Methionine: This amino acid tracer has also been tested for prostate cancer imaging. nih.gov Like other amino acid-based tracers, it measures protein metabolism, offering an alternative to imaging glucose metabolism with [¹⁸F]FDG or lipid metabolism with choline-based tracers. snmjournals.orgmdpi.com

Table 2: Tumor-to-Background Ratios (TBR) of [¹¹C]Sarcosine vs. [¹¹C]Choline in Prostate Cancer Xenograft Models

Tumor Model [¹¹C]Sarcosine TBR (mean ± SD) [¹¹C]Choline TBR (mean ± SD) P-value
DU-145 1.92 ± 0.11 1.41 ± 0.13 < 0.002
PC-3 1.89 ± 0.2 1.34 ± 0.16 < 0.002

Data represents TBR at 5-20 minutes post-injection. nih.govsnmjournals.org

This compound vs. Gallium-68 Labeled PSMA-11 in Animal Models

The advent of prostate-specific membrane antigen (PSMA)-targeted radiotracers has significantly impacted prostate cancer imaging. [¹¹C]Choline has been compared to Gallium-68 (⁶⁸Ga)-labeled PSMA-11 ([⁶⁸Ga]PSMA-11), a highly specific ligand for PSMA.

While direct head-to-head preclinical animal model comparisons are less detailed in the provided search results, clinical comparative studies highlight the superior performance of [⁶⁸Ga]PSMA-11. Numerous retrospective and prospective clinical trials have shown that [⁶⁸Ga]PSMA-11 PET imaging significantly improves the detection of recurrent prostate cancer compared to choline-based PET. mdpi.com In a direct comparison, [⁶⁸Ga]PSMA-11 demonstrated a higher detection rate for both lymph node and bone metastases. nih.govresearchgate.net However, it is noteworthy that some lesions (29 suspicious lymph nodes and 8 bone lesions in one study) were found to be positive only with [¹¹C]Choline PET, suggesting that the two tracers may provide complementary information in some cases. nih.gov Preclinical studies with [⁶⁸Ga]PSMA-11 in LNCaP (PSMA-positive) and PC-3 (PSMA-negative) cell lines and xenografts have demonstrated high specific uptake in PSMA-expressing tumors and rapid clearance from background tissues, which underpins its high imaging contrast observed clinically. unige.ch

Assessment of Tracer Performance in Specific Disease Models

The performance of [¹¹C]Choline has been assessed in various preclinical disease models beyond primary tumors.

Atherosclerosis: In a mouse model of atherosclerosis (LDLR⁻/⁻ApoB¹⁰⁰/¹⁰⁰), the uptake of [¹¹C]Choline in atherosclerotic aortas was significantly higher (1.9-fold) than in the aortas of control mice. snmjournals.org Autoradiography revealed that [¹¹C]Choline uptake was prominent in inflamed plaques compared to non-inflamed areas, with a mean plaque-to-healthy-vessel-wall ratio of 2.3 ± 0.6. snmjournals.org This suggests a potential role for [¹¹C]Choline in imaging inflammation associated with atherosclerosis, likely due to uptake by macrophages within the plaques. snmjournals.org

Breast Cancer: In preclinical models and subsequent clinical studies, increased [¹¹C]Choline uptake is associated with higher intracellular choline kinase activity, a feature of malignantly transformed cells. aacrjournals.org Studies in patients with breast cancer have shown significantly higher [¹¹C]Choline uptake in tumors compared to normal breast or lung tissue. aacrjournals.org

Hepatocellular Carcinoma (HCC): As mentioned earlier, a woodchuck model of HCC was used to compare [¹¹C]Choline and [¹⁸F]FEC, demonstrating the feasibility of both tracers for HCC imaging. nih.gov Preclinical studies also indicate that the metabolism of radiolabeled choline in HCC primarily follows the CDP-choline pathway.

Prostate Cancer: Multiple preclinical studies using xenograft models (e.g., DU-145, PC-3) have been fundamental in establishing the utility of [¹¹C]Choline and comparing it against newer tracers like [¹¹C]Sarcosine. nih.govsnmjournals.org These models have been crucial for understanding the mechanisms of tracer uptake and for demonstrating the potential for improved tumor visualization with alternative radiopharmaceuticals. nih.govgrantome.com

Research on Choline Metabolism Modulation and Therapeutic Targets

Investigating Choline (B1196258) Transporters as Research Targets

Choline, being a quaternary ammonium (B1175870) ion, requires specific transporters to cross the cellular membrane. mdpi.com Several types of choline transporters have been identified, including high-affinity, Na+-dependent transporters (CHT), low-affinity organic cation transporters (OCTs), and intermediate-affinity choline transporter-like proteins (CTLs). researchgate.net In the context of many cancer cells, the uptake of [¹¹C]Choline is a crucial first step that precedes its metabolic trapping within the cell. aacrjournals.org Therefore, these transport systems present a viable target for modulating cellular processes and are an active area of research.

Hemicholinium-3 (B1673050) (HC-3) is a well-characterized inhibitor of choline uptake, acting competitively at choline transporters. nih.gov It exhibits high affinity for the high-affinity choline transporter (CHT) and also inhibits choline transporter-like (CTL) proteins, albeit at higher concentrations. researchgate.netfrontiersin.orgnih.gov Research studies utilize HC-3 to elucidate the role of choline transport in the accumulation of [¹¹C]Choline. For instance, in various cancer cell lines, treatment with HC-3 has been shown to cause a significant, dose-dependent reduction in the uptake of radiolabeled choline. mdpi.commedchemexpress.com

In one study, treatment with Hemicholinium-3 resulted in a greater than 90% decrease in intracellular radioactivity from a radiolabeled choline analog in three different cancer cell lines, demonstrating that the retention of the tracer is dependent on choline transport. aacrjournals.orgnih.gov This inhibitory effect underscores the critical role of transporters in the initial phase of choline accumulation. The potency of HC-3 can vary between cell types, with reported IC50 values (the concentration required to inhibit 50% of choline uptake) in the micromolar range for CTL1-mediated transport in cancer cells. mdpi.comnih.gov

Table 1: Inhibitory Effects of Hemicholinium-3 on Choline Uptake in Different Cell Lines

Cell Line Transporter Target IC50 / Ki Value Reference
NCI-H69 (Small Cell Lung Carcinoma) CTL1 Ki = 13.3 µM medchemexpress.com
KYSE-180 (Esophageal Cancer) CTL1 Ki = 17.8 µM nih.gov
MIA PaCa-2 (Pancreatic Cancer) CTL1 IC50 = 39.1 µM mdpi.com
PANC-1 (Pancreatic Cancer) CTL1 IC50 = 54.2 µM mdpi.com

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Modulating the function of choline transporters, either through specific inhibitors like HC-3 or by altering expression levels, has profound effects on cellular processes, which can be monitored using [¹¹C]Choline. Inhibition of choline uptake leads to intracellular choline deficiency, which has been shown to suppress cell proliferation and viability. mdpi.com In several cancer cell lines, blocking choline transport induces apoptosis, or programmed cell death, as evidenced by increased activity of caspases 3 and 7. mdpi.comnih.gov

These cellular effects highlight the dependence of rapidly dividing cells on a continuous supply of extracellular choline for the synthesis of phosphatidylcholine, a major component of cell membranes. researchgate.netbiorxiv.org Research has demonstrated that disrupting this supply chain via transporter inhibition not only reduces the PET signal from [¹¹C]Choline but also triggers downstream events that can halt cell growth. oncotarget.comnih.gov This connection between transporter function, [¹¹C]Choline accumulation, and cell fate is a cornerstone of research into choline metabolism as a therapeutic avenue. Furthermore, studies have shown that choline deficiency can affect neurite outgrowth in neural stem cells, indicating the importance of choline transport in neural development. mdpi.com

Inhibition of Choline Uptake by Specific Inhibitors (e.g., Hemicholinium-3)

Choline Kinase as a Research Target

Following its transport into the cell, choline is rapidly phosphorylated by the enzyme choline kinase (ChoK) to form phosphocholine (B91661). nih.gov This phosphorylation step effectively traps the molecule intracellularly, as the charged phosphocholine cannot easily diffuse back across the cell membrane. aacrjournals.org In many types of tumors, the expression and activity of choline kinase, particularly the alpha isoform (ChoKα), are significantly upregulated. aacrjournals.orgnih.gov This increased enzymatic activity is a primary driver of the elevated [¹¹C]Choline signal observed in PET imaging of tumors, making ChoKα a highly attractive target for therapeutic intervention and research. aacrjournals.orggoogle.com

The recognition of ChoKα as a key player in oncogenesis has spurred the development of specific inhibitors. nih.gov These inhibitors are designed to block the active site of the enzyme, preventing the phosphorylation of choline. A number of small-molecule ChoKα inhibitors have been developed and evaluated in preclinical models, demonstrating potent anti-proliferative and anti-tumor effects both in vitro and in vivo. ugr.esaacrjournals.org For example, the novel inhibitor ICL-CCIC-0019 showed a median GI50 (concentration for 50% growth inhibition) of 1.12 μM across a panel of 60 cancer cell lines and effectively inhibited tumor growth in mouse xenograft models. oncotarget.com These inhibitors serve as powerful research tools to validate ChoKα as a therapeutic target and to study the downstream consequences of its inhibition.

A key application of [¹¹C]Choline PET in preclinical research is to non-invasively monitor the pharmacodynamic effects of ChoK inhibitors. frontiersin.org Treatment with a ChoK inhibitor is expected to reduce the trapping of [¹¹C]Choline within tumor cells, leading to a decrease in the PET signal. This has been demonstrated in multiple studies. For example, treatment of tumor-bearing mice with the ChoK inhibitor MN58b resulted in a significant reduction in the accumulation of a radiolabeled choline analog, which correlated with decreased levels of phosphocholine. oncotarget.com Similarly, the inhibitor ICL-CCIC-0019 was shown to decrease phosphocholine levels and the incorporation of labeled choline into lipids. oncotarget.com

This ability to visualize the target engagement and downstream metabolic effects of a drug in real-time makes [¹¹C]Choline PET an invaluable tool for evaluating the efficacy of novel ChoK inhibitors. nih.gov It allows researchers to confirm that the drug is reaching its target and exerting the desired biological effect, providing crucial information for drug development. frontiersin.org

Table 2: Research Findings on Choline Kinase Inhibitors and [¹¹C]Choline Uptake

Inhibitor Preclinical Model Key Finding Reference
MN58b Human carcinoma models Reduced uptake of radiolabeled choline, correlating with decreased phosphocholine. oncotarget.comaacrjournals.org
ICL-CCIC-0019 HCT116 colon cancer xenografts Decreased phosphocholine levels and incorporation of labeled choline into lipids. oncotarget.com
Docetaxel (B913) PC3 prostate cancer xenografts Reduction in mean [¹¹C]Choline uptake as early as 1 week after treatment initiation. frontiersin.org
CK37 Lung tumor xenograft mouse model Significantly decreased tumor phosphocholine levels. ugr.es

The uptake of [¹¹C]Choline, as measured by PET, serves as a functional biomarker for ChoK activity. aacrjournals.org A higher standardized uptake value (SUV) of [¹¹C]Choline in tumors has been shown to strongly correlate with higher ChoKα expression levels. aacrjournals.orgnih.govspandidos-publications.com This correlation establishes [¹¹C]Choline PET as a non-invasive method to assess the ChoK status of a tumor.

In research settings, this biomarker is used to stratify preclinical models or patients based on their tumor's choline metabolism and to monitor the response to therapeutic interventions. frontiersin.org For example, a decrease in [¹¹C]Choline uptake following treatment with a ChoK inhibitor or other anticancer agents can indicate a positive therapeutic response. frontiersin.orgnih.gov Studies have shown that early changes in [¹¹C]Choline uptake after therapy can predict subsequent clinical response. aacrjournals.org This application is critical for optimizing treatment strategies and for the development of personalized medicine approaches targeting the choline metabolic pathway. spandidos-publications.com

Evaluation of Inhibitor Effects on [¹¹C]Choline Uptake and Metabolism in Research

Interplay Between Choline Metabolism and Other Biological Pathways

The significance of choline in cellular function extends beyond its independent metabolic pathways, as it is intricately linked with other fundamental biological processes. Research utilizing Choline chloride C-11 has been instrumental in elucidating these connections, particularly in the context of disease. The insights gained from these studies are crucial for understanding the broader implications of altered choline metabolism and for identifying novel therapeutic targets.

Phospholipid Synthesis and Membrane Integrity in Disease Research

Choline is an essential precursor for the synthesis of phosphatidylcholine (PC), a major phospholipid component of all mammalian cell membranes. drugbank.com This role places choline metabolism at the heart of processes that govern cell membrane structure, integrity, and function. mdpi.comnih.govoecd.orgscispace.com The use of radiolabeled this compound allows researchers to trace the uptake and incorporation of choline into phospholipids (B1166683), providing a dynamic view of membrane synthesis. nih.govdrugs.comdrugbank.com

Key Research Findings:

Cell Proliferation and Cancer: Rapidly proliferating cells, such as those in malignant tumors, exhibit an increased demand for choline to support the synthesis of new cell membranes. drugbank.comnih.govnih.gov Studies using this compound have demonstrated that tumors often show heightened uptake of this tracer compared to normal tissues. drugbank.comnih.gov This is attributed to both increased phospholipid synthesis and elevated activity of the enzyme choline kinase, which phosphorylates choline as the first step in its incorporation into PC. drugbank.com This principle is the foundation for the use of ¹¹C-choline in positron emission tomography (PET) imaging to detect certain cancers. drugbank.comdrugs.comdrugbank.com

Neurodegenerative Diseases: The integrity of neuronal membranes is critical for proper nerve function, including signal transmission and myelination. mdpi.com Choline's role as a precursor for PC and sphingomyelin (B164518) makes it vital for maintaining the structural and functional integrity of these membranes. mdpi.com Research suggests that age-related declines in choline levels and subsequent decreases in membrane phospholipids may contribute to the pathology of neurodegenerative disorders. mdpi.com

Inflammation and Macrophage Function: In inflammatory responses, macrophage activity is associated with changes in phospholipid metabolism. Studies have shown that stimulation of macrophages can lead to increased choline uptake and synthesis of PC. nih.gov This suggests a link between choline metabolism and the cellular changes that occur during an immune response.

Interactive Data Table: Choline Transporters and Phospholipid Synthesis

Transporter FamilyAffinity for CholinePrimary Role in Choline MetabolismRelevance to Phospholipid Synthesis
High-affinity choline transporters (CHT1s) HighAcetylcholine (B1216132) synthesis in neuronsIndirectly, by supplying choline that is not used for neurotransmitter synthesis
Intermediate-affinity choline transporter-like (CTL1) proteins IntermediateProduction of phosphatidylcholineDirectly supplies choline for the synthesis of this key membrane phospholipid
Polyspecific organic cation transporters (OCTs) LowGeneral transport of organic cationsCan transport choline, but less specific for phospholipid synthesis pathways

This table is based on kinetic studies distinguishing different systems for choline transport. researchgate.net

Transmembrane Signaling and Lipid Transport Research

Beyond its structural role in membranes, choline and its metabolites are active participants in transmembrane signaling and the transport of lipids. nih.govscispace.comnih.govdrugs.comdrugbank.comacs.org Choline's involvement in these dynamic processes highlights its importance in cellular communication and metabolic regulation.

Key Research Findings:

Signal Transduction: Choline is involved in the modulation of transmembrane signaling. nih.govdrugs.comdrugbank.com The synthesis and degradation of choline-containing phospholipids, such as PC and sphingomyelin, generate second messengers that are crucial for various signaling cascades within the cell.

Lipid and Cholesterol Transport: Choline plays a role in lipid and cholesterol transport and metabolism. drugbank.comnih.govacs.org Phosphatidylcholine is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver, which is the primary mechanism for exporting fats from the liver. Choline deficiency can lead to impaired VLDL secretion and subsequent fat accumulation in the liver.

Liver Fibrosis and Cholesterol Homeostasis: Recent research has explored the impact of choline supplementation on liver health. In a mouse model of liver fibrosis, choline supplementation was found to significantly decrease non-high-density lipoprotein cholesterol (non-HDL-C) levels. nih.gov Transcriptome analysis revealed that choline supplementation primarily induced genes related to cholesterol homeostasis, suggesting a significant role in modulating liver cholesterol synthesis. nih.gov

Lysosomal Lipid Transport: A lysosomal lipid transport pathway has been identified that is crucial for cell survival under conditions of choline limitation. biorxiv.org Research indicates that the protein SPNS1 is required for the efflux of lysophosphatidylcholine (B164491) (LPC) from the lysosome, allowing it to be re-esterified into choline-containing phospholipids in the cytosol. biorxiv.org This salvage pathway becomes essential when the de novo synthesis of phospholipids is limited by the availability of free choline. biorxiv.org

Interactive Data Table: Impact of Choline on Lipid Parameters in a Liver Fibrosis Model

ParameterEffect of Choline SupplementationImplication
Blood Lactate Dehydrogenase (LDH) Significant decreaseReduced tissue damage
Non-High-Density Lipoprotein Cholesterol (non-HDL-C) Significant decreaseModulation of cholesterol levels
Fibrosis-related genes No significant changeCholine may not directly reverse established fibrosis
Cholesterol homeostasis genes UpregulationEnhanced liver cholesterol synthesis

This data is derived from a study on choline supplementation in a mouse model of liver fibrosis. nih.gov

Challenges and Future Directions in Choline Chloride C 11 Research

Methodological Challenges in Tracer Synthesis and Application

The practical implementation of Choline (B1196258) chloride C-11 in research settings is constrained by significant methodological challenges related to its synthesis and application. These challenges are largely dictated by the fundamental characteristics of the Carbon-11 (B1219553) isotope.

The most significant challenge in working with Choline chloride C-11 is the short half-life of Carbon-11, which is approximately 20.4 minutes. openmedscience.comopenmedscience.commdpi.com This rapid decay has profound logistical implications for research:

On-Site Cyclotron Requirement: The short half-life necessitates the production of Carbon-11 in a cyclotron located on-site or in close proximity to the imaging facility. openmedscience.comopenmedscience.com This requirement for specialized and expensive infrastructure limits the accessibility of C-11 choline research to well-equipped institutions. openmedscience.comopenmedscience.com

Rapid Synthesis and Purification: The entire process, from production of the radionuclide to synthesis of the tracer and its purification, must be completed in a very short timeframe. openmedscience.comnih.gov Researchers are in a "race against time" to ensure the final product is ready for use before significant radioactive decay occurs. openmedscience.com This demands highly efficient and coordinated efforts among cyclotron operators, radiochemists, and the research team. openmedscience.com

Time-Sensitive Experiments: The rapid decay restricts the duration of imaging studies and can complicate experimental designs, especially those requiring longer observation periods.

The time-critical nature of working with C-11 labeled compounds is a constant pressure on the entire workflow of research studies. openmedscience.com

Molar activity, which refers to the amount of radioactivity per mole of a compound, and specificity are crucial parameters in PET tracer studies that can present challenges for this compound research.

High Molar Activity Requirement: Achieving high molar activity is essential to minimize the administered mass of the tracer while maintaining a sufficient signal for imaging. This is important to avoid any potential pharmacological effects from the tracer itself that could interfere with the biological process being studied.

Specificity and Off-Target Binding: While C-11 choline is valuable for imaging cell proliferation due to increased uptake in rapidly dividing cells, it is not entirely specific to cancerous tissues. openmedscience.com Increased uptake can also be observed in benign processes such as inflammation and infection, potentially leading to false-positive findings in a research context. openmedscience.comcancernetwork.com This lack of absolute specificity necessitates careful interpretation of imaging data and often requires correlative imaging or histological validation to confirm the nature of the observed signal.

These factors underscore the importance of optimizing synthesis to produce high-purity tracers and carefully designing research protocols to account for potential non-specific uptake.

Short Half-Life of Carbon-11 and Logistical Implications for Research

Advancements in Automated Radiochemistry for Research Scalability

To address the challenges posed by the short half-life of Carbon-11, significant progress has been made in the development of automated radiochemistry systems. nih.govresearchgate.net These automated synthesizers are crucial for improving the scalability and reliability of this compound production for research purposes. openmedscience.com

Key advancements include:

Increased Efficiency and Yield: Automated systems streamline the synthesis and purification processes, leading to higher radiochemical yields in a shorter amount of time. nih.govresearchgate.net For instance, automated methods for producing [¹¹C]choline have achieved radiochemical yields exceeding 80% within a 20-minute timeframe. researchgate.net

Improved Reproducibility: Automation minimizes human variability, ensuring a more consistent and reproducible production of the tracer, which is critical for the reliability of longitudinal research studies.

Flexibility and Adaptability: Modern automated synthesizers are becoming more flexible, allowing for the production of a wider range of C-11 labeled compounds with quick reprogramming. openmedscience.com Some systems utilize a modular approach, enabling the synthesis of different PET radiopharmaceuticals. nih.gov

Microfluidic Devices: An emerging area of research is the use of microfluidic devices for radiopharmaceutical synthesis. openmedscience.com These devices can perform rapid synthesis in very small volumes, reducing reagent consumption and synthesis time, making them particularly suitable for short-lived isotopes like Carbon-11. openmedscience.com

The table below summarizes the impact of automated synthesis on key production parameters for C-11 Choline.

ParameterManual SynthesisAutomated Synthesis
Synthesis Time Longer and more variableShorter and consistent (e.g., ~20 minutes) nih.govnih.gov
Radiochemical Yield Generally lowerHigher (e.g., >80%) researchgate.net
Reproducibility Operator-dependentHigh
Scalability for Multi-Dose Production LimitedEnhanced researchgate.net

These technological advancements are pivotal in making C-11 choline research more feasible and scalable, allowing for more extensive preclinical and clinical investigations.

Integration with Advanced Preclinical Imaging Techniques (e.g., Hybrid PET/MRI)

The integration of PET with other imaging modalities, particularly magnetic resonance imaging (MRI) in hybrid PET/MRI systems, offers powerful new capabilities for preclinical research using this compound. snmjournals.org This multimodal approach combines the high sensitivity of PET in detecting molecular processes with the excellent soft-tissue contrast and functional information provided by MRI. snmjournals.orgnih.gov

In preclinical research, PET/MRI allows for:

Simultaneous Data Acquisition: Acquiring PET and MRI data simultaneously enables direct spatial and temporal correlation of molecular and anatomical/functional information. d-nb.info

Complementary Information: Studies in preclinical models, such as glioma mouse models, have shown that [¹¹C]choline PET and MR spectroscopy (MRS) provide complementary information. d-nb.infonih.gov While MRS can detect high concentrations of total choline, often at the tumor rim, [¹¹C]choline PET highlights areas of high choline turnover, which may be more indicative of the viable tumor core. d-nb.infonih.gov

Improved Anatomic Localization: The high-resolution anatomical images from MRI provide a precise framework for localizing [¹¹C]choline uptake, which is particularly valuable for accurate tumor delineation. snmjournals.org

Multi-Parametric Analysis: The combination of PET data with various MRI parameters (e.g., diffusion-weighted imaging, dynamic contrast-enhanced imaging) allows for a more comprehensive characterization of tissue pathophysiology. nih.gov

The synergy between PET and MRI in a hybrid setup provides a more detailed and holistic view of the biological system under investigation, enhancing the quality and depth of preclinical research findings. snmjournals.org

Development of Novel Preclinical Disease Models for Choline Metabolism Studies

The development and use of robust preclinical disease models are essential for investigating the intricacies of choline metabolism and for evaluating the utility of this compound. Researchers are continuously working on creating and refining animal models that accurately recapitulate human diseases.

Examples of relevant preclinical models include:

Rodent Tumor Models: Syngeneic rhabdomyosarcoma models in rats have been used to study choline metabolism, correlating imaging findings from proton MR spectroscopy with gene expression levels of choline transporters and kinases. researchgate.net Orthotopic glioma models in mice have been instrumental in comparing [¹¹C]choline PET with MR spectroscopy. snmjournals.orgnih.gov

Models of Altered Choline Metabolism: Choline-deficient diets in rodents are well-established models for studying the progression of metabolic dysfunction-associated steatotic liver disease (MASLD), which can progress from steatosis to fibrosis and cancer. nih.govmdpi.com Novel diet formulations, such as a choline-deficient, methionine-added high-fat diet, are being developed to better mimic the pathophysiology of human metabolic-dysfunction-associated steatohepatitis (MASH). mdpi.comresearchgate.net

Genetically Engineered Mouse Models: Mice with genetic deletions of key enzymes in choline metabolism, such as Betaine-homocysteine S-methyltransferase (Bhmt) or Phosphatidylethanolamine N-methyltransferase (Pemt), develop fatty liver and provide valuable insights into the mechanisms of NAFLD. nih.gov

These models are crucial for in-vivo studies that explore the molecular underpinnings of diseases with altered choline metabolism and for validating the findings from C-11 choline imaging studies.

Unanswered Questions and Emerging Research Avenues in this compound Applications

Despite its established use, many questions regarding this compound remain, and new avenues for its application are continuously emerging.

Unanswered Questions:

Mechanism of Uptake in Non-proliferative Conditions: While high uptake is linked to cell proliferation, the precise mechanisms driving [¹¹C]choline accumulation in less proliferative or non-cancerous conditions, such as inflammation or hyperparathyroidism, are not fully understood. openmedscience.commayoclinic.org

Relationship with Specific Molecular Pathways: Further research is needed to elucidate the exact correlation between [¹¹C]choline uptake and the status of specific oncogenic pathways, such as the PI3K-mTOR-Akt or RAS-RAF-MAPK pathways, which are known to influence choline kinase expression. mdpi.com

Predictive Value for Specific Therapies: While used to monitor therapeutic response, the ability of [¹¹C]choline PET to predict the efficacy of specific targeted therapies or immunotherapies remains an active area of investigation.

Emerging Research Avenues:

Neuro-oncology and Neurology: Beyond its use in gliomas, there is growing interest in exploring [¹¹C]choline PET for other neurological applications. openmedscience.com For instance, it has been investigated for localizing epileptogenic foci, based on the theory that astrogliosis in these zones involves increased cell membrane synthesis. nih.gov

Cardiovascular Disease: The role of choline metabolism in cardiovascular diseases is an area of potential exploration for C-11 choline imaging.

Inflammatory and Infectious Diseases: Investigating the utility of [¹¹C]choline PET for imaging specific inflammatory and infectious processes, while accounting for its non-specificity, could open new research doors.

Development of Novel Tracers: The challenges associated with C-11 are driving research into new choline-based tracers labeled with longer-lived isotopes, but C-11 choline remains a valuable tool for "hot-for-cold" substitution studies in drug development due to its identical structure to the endogenous molecule. nih.gov

Future research will likely focus on addressing these questions through multi-modal imaging approaches, the use of advanced preclinical models, and the correlation of imaging data with multi-omics analyses to provide a deeper understanding of the role of choline metabolism in health and disease.

Q & A

Q. What analytical methods are recommended for quantifying Choline Chloride C-11 in research samples, and what are their limitations?

Ion Chromatography (IC) and the Reinecke Salt Gravimetric Method are preferred for selective quantification. IC leverages ionic interactions to measure choline content and can detect impurities like trimethylamine (TMA), ensuring product quality. The Volhardt method, a common chloride titration technique, may overestimate choline content if other chloride salts (e.g., NaCl) are present, as it cannot distinguish between choline-bound and free chloride ions .

Q. What is the biochemical rationale for using C-11 choline in PET imaging of cancers?

Malignant cells exhibit upregulated phospholipid synthesis for membrane proliferation, leading to increased choline uptake. Radiolabeled C-11 choline accumulates in these cells, enabling visualization of tumors via positron emission tomography (PET). This mechanism is particularly validated in prostate cancer, where choline kinase activity is elevated .

Q. How does the synthesis of C-11 choline differ from fluorine-18 labeled choline derivatives?

C-11 choline is synthesized by methylation of dimethylaminoethanol (DMAE) using [¹¹C]methyl iodide or triflate. However, its short half-life (~20 minutes) restricts use to facilities with on-site cyclotrons. In contrast, fluorine-18 labeled choline (e.g., F-18 Fluorocholine) has a longer half-life (~110 minutes), enabling centralized production and transportation, though it may exhibit different pharmacokinetics due to structural modifications .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing C-11 choline PET in detecting recurrent prostate cancer?

Key factors include:

  • Patient Selection : Focus on individuals with biochemical recurrence (rising PSA levels post-treatment) but negative conventional imaging.
  • Imaging Protocol : Image acquisition 5–10 minutes post-injection to capture peak tumor uptake while minimizing background signal.
  • Validation : Correlate PET findings with histopathology or follow-up imaging to confirm specificity .

Q. How do pre-labeling conditions, such as reduced-pressure environments, impact the radiochemical yield of C-11 choline?

Prolonged exposure to reduced pressure during precursor storage can degrade DMAE, reducing methylation efficiency. Controlled storage (e.g., inert gas environments) and rapid synthesis workflows are essential to maintain precursor integrity and achieve yields >90% .

Q. What challenges arise in ensuring radiochemical purity and stability of C-11 choline during preclinical studies?

  • Decay Correction : Rapid C-11 decay necessitates immediate quality control (e.g., HPLC for purity assessment) and prompt use.
  • Stabilization : Formulate the tracer in saline with <1% ethanol to prevent radiolysis.
  • Metabolite Interference : Monitor for in vivo dealkylation products that may alter biodistribution .

Q. How do detection rates of C-11 choline PET compare to PSMA-targeted tracers in prostate cancer recurrence?

PSMA-targeted tracers (e.g., Ga-68 PSMA-11) show superior sensitivity (85–95% vs. 60–80% for C-11 choline) in low-PSA cohorts (<2 ng/mL). However, C-11 choline remains relevant in PSMA-negative tumors or regions lacking PSMA tracer availability. Dual-tracer studies are recommended for comprehensive staging .

Q. What dose-dependent effects of choline chloride are observed in plant studies, and how should dosing be optimized?

In wheat models, low concentrations (50–100 ppm) enhance photosynthetic enzyme activity (e.g., RuBisCO) and chlorophyll content, boosting yield. Higher doses (>200 ppm) inhibit enzyme function, necessitating dose-response trials to identify optimal ranges for specific species .

Methodological Guidance

Q. How can researchers address discrepancies in choline quantification between gravimetric and chromatographic methods?

Cross-validate results using IC (for choline specificity) and Reinecke Salt Gravimetry (for total quaternary ammonium content). Discrepancies >5% suggest impurities (e.g., TMA), requiring purification steps .

Q. What strategies improve reproducibility in C-11 choline PET studies across multicenter trials?

Standardize protocols for:

  • Radiosynthesis : Use automated modules (e.g., GE TracerLab) to minimize batch variability.
  • Image Analysis : Adopt consensus criteria (e.g., SUVmax thresholds) and harmonize PET/CT scanner calibrations .

Contradictions and Limitations

  • Analytical Interference : The Volhardt method’s inability to distinguish chloride sources highlights the need for method-specific validation in complex matrices .
  • Tracer Comparison : While PSMA tracers outperform C-11 choline in sensitivity, their availability and cost limit universal adoption, underscoring context-dependent tracer selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.